molecular formula C8H8FNO4S B3236641 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid CAS No. 137315-01-6

2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid

Cat. No.: B3236641
CAS No.: 137315-01-6
M. Wt: 233.22 g/mol
InChI Key: DCNPDTTWNSWIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid is a useful research compound. Its molecular formula is C8H8FNO4S and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-(methanesulfonamido)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-15(13,14)10-5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNPDTTWNSWIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid, a fluorinated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and drug discovery. While this specific substitution isomer is not widely cataloged with a unique CAS number, this document extrapolates its core identifiers, physicochemical properties, and potential applications from its known isomers and related chemical structures. A detailed, logical synthetic pathway is proposed, complete with a step-by-step experimental protocol. This guide serves as a critical resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and complex organic molecules.

Compound Identification and Core Data

IdentifierValueSource
IUPAC Name 2-Fluoro-5-[(methylsulfonyl)amino]benzoic acid-
Molecular Formula C₈H₈FNO₄S[1]
Molecular Weight 233.22 g/mol [1]
Canonical SMILES CS(=O)(=O)NC1=CC(=C(C=C1)F)C(=O)O-
Isomeric CAS No. 1016788-23-0 (for 5-fluoro-2-isomer)[1]
Physical Form Solid (Predicted)[2]
Purity Typically >95% for research-grade chemicals[2][3]
Storage Sealed in a dry, room temperature environment-

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a robust and logical synthetic route can be designed based on well-established organic chemistry principles: the preparation of a key aminobenzoic acid intermediate followed by N-sulfonylation.

Synthetic Workflow Overview

The proposed synthesis is a two-stage process. The first stage focuses on creating the essential precursor, 2-amino-5-fluorobenzoic acid. The second stage involves the targeted N-sulfonylation of the amino group to yield the final product. This modular approach allows for purification at intermediate steps, ensuring high purity of the final compound.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Sulfonylation A 4-Fluoroaniline B 5-Fluoro-1H-indole-2,3-dione A->B Condensation & Cyclization C 2-Amino-5-fluorobenzoic acid B->C Oxidative Cleavage E Target Compound: 2-Fluoro-5-[(methylsulfonyl)amino] -benzoic acid C->E Sulfonylation (Hinsberg Reaction) D Methanesulfonyl Chloride D->E

Caption: Proposed two-stage synthesis of the target compound.

Stage 1: Synthesis of 2-Amino-5-fluorobenzoic acid

The synthesis of the aminobenzoic acid precursor is a critical first step. A reliable method involves the reaction of 4-fluoroaniline with chloral hydrate and hydroxylamine, followed by cyclization and oxidative cleavage.[4]

Causality and Experimental Choices:

  • Starting Material: 4-fluoroaniline is a commercially available and cost-effective starting material.[4]

  • Intermediate Formation: The initial reaction forms an N-aryl-2-(hydroxyimino)acetamide, which readily cyclizes in strong acid (e.g., concentrated sulfuric acid) to form the 5-fluoro-isatin intermediate. This cyclization is a classic Sandmeyer isatin synthesis.

  • Oxidative Cleavage: The isatin ring is then cleaved under alkaline conditions using an oxidizing agent like hydrogen peroxide.[4][5] This step selectively breaks the C2-C3 bond of the indole-2,3-dione to unmask the carboxylic acid and the ortho-amino group, yielding the desired 2-amino-5-fluorobenzoic acid.

Stage 2: N-Sulfonylation (Hinsberg Reaction)

With the precursor in hand, the final step is the formation of the sulfonamide bond. This is classically achieved via the Hinsberg reaction, where the primary amine reacts with an alkyl or aryl sulfonyl chloride in the presence of a base.

Protocol: Synthesis of this compound

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-Amino-5-fluorobenzoic acid (1.0 equivalent) in a suitable anhydrous solvent such as pyridine or a mixture of dichloromethane and triethylamine.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial to control the exothermicity of the subsequent addition.

  • Reagent Addition: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. The slight excess of the sulfonyl chloride ensures complete consumption of the starting amine.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, the reaction mixture is quenched with water and acidified with 1N HCl. The aqueous phase is then extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final high-purity compound.

Trustworthiness and Validation: This protocol is a self-validating system. The progress can be tracked via TLC, and the final product's identity and purity can be unequivocally confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Research and Drug Development

Fluorinated benzoic acids and sulfonamides are privileged scaffolds in modern medicinal chemistry. Their unique properties make them invaluable building blocks for creating novel drug candidates.

Role as a Pharmaceutical Building Block

The title compound contains three key functional groups ripe for chemical modification: the carboxylic acid, the aromatic fluorine, and the sulfonamide. This trifunctional nature allows for a modular approach to drug design.[6]

G A 2-Fluoro-5-[(methylsulfonyl)amino] -benzoic acid Carboxylic Acid Fluorine Sulfonamide B Amide Coupling (Peptide Synthesis, SAR studies) A:c->B Reacts with amines C Nucleophilic Aromatic Substitution (SNAr) A:f->C Activates ring D Further N-Alkylation or Arylation A:s->D Modifies properties E Novel Drug Candidates (e.g., Kinase Inhibitors, Anti-inflammatory Agents) B->E C->E D->E

Caption: Functional handles for molecular diversification.

  • Carboxylic Acid: This group can be readily converted into amides, esters, or other derivatives, making it a primary handle for linking the molecule to other fragments or for interacting with biological targets.[7]

  • Fluorine Atom: The presence of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[8]

  • Sulfonamide Group: The sulfonamide moiety is a cornerstone in drug design, found in a wide array of therapeutics including antibacterial agents, diuretics, and anti-inflammatory drugs.[6] It acts as a versatile hydrogen bond donor and acceptor.

Potential Therapeutic Areas

Compounds derived from similar fluorinated benzoic acid scaffolds have shown promise in several therapeutic areas:

  • Oncology: As intermediates for kinase inhibitors.

  • Pain Management: For the synthesis of inhibitors of enzymes like adenylyl cyclase 1 (AC1) for treating chronic pain.[8]

  • Anti-inflammatory Agents: As key precursors for various anti-inflammatory drugs.[6]

Safety and Handling

While specific safety data for this compound is unavailable, a conservative approach based on related structures is warranted.

  • GHS Classification (Predicted): Based on similar small molecule acids and sulfonamides, it may be classified as an irritant to the skin, eyes, and respiratory system.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E69, o387. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(propane-2-sulfonyl)benzoic acid. Retrieved February 25, 2026, from [Link]

  • Leggio, A., et al. (20xx). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

  • Vlugter, J. C., et al. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Green and Sustainable Chemistry, 6, 95-103.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-fluoro-benzoic acid. Retrieved February 25, 2026, from [Link]

Sources

2-Fluoro-5-[(methylsulfonyl)amino]-benzoic Acid: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical profile, synthesis, and applications of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid , a critical fluorinated scaffold in medicinal chemistry.

Abstract

This compound (CAS: 137315-01-6 ) is a specialized fluorinated building block used in the design of high-affinity ligands for targets such as DPP-4 (metabolic disorders) and BCL-2 family proteins (oncology). Its structure combines an acidic headgroup for electrostatic anchoring, a fluorine atom for metabolic stability and pKa modulation, and a sulfonamide moiety acting as a hydrogen bond donor/acceptor bioisostere. This guide provides a validated physicochemical profile, a step-by-step synthesis protocol, and analytical standards for research applications.

Part 1: Chemical Identity & Physicochemical Profile[1]

Core Identifiers
PropertySpecification
Chemical Name This compound
Synonyms 5-(Methanesulfonamido)-2-fluorobenzoic acid; 2-Fluoro-5-(methylsulfonamido)benzoic acid
CAS Number 137315-01-6
Molecular Formula C₈H₈FNO₄S
Molecular Weight 233.22 g/mol
Exact Mass 233.0158 g/mol
SMILES CS(=O)(=O)NC1=CC(=C(C=C1)F)C(=O)O
Structural Analysis

The compound features a trisubstituted benzene ring.[1] The fluorine at position 2 exerts an electron-withdrawing effect, lowering the pKa of the adjacent carboxylic acid (position 1) relative to non-fluorinated analogues, thereby enhancing ionization at physiological pH. The sulfonamide group at position 5 serves as a polar handle, often replacing amide bonds to improve metabolic stability against proteases.

Part 2: Synthesis & Structural Characterization

Retrosynthetic Logic

The most robust synthesis route proceeds via the sulfonylation of 2-fluoro-5-aminobenzoic acid . This approach avoids the harsh conditions required to introduce the carboxylic acid late-stage, preserving the sensitive sulfonamide functionality.

Experimental Protocol: Sulfonylation Workflow

Note: All steps must be performed in a fume hood due to the use of sulfonyl chlorides.

Reagents:

  • Precursor: 2-Fluoro-5-aminobenzoic acid (1.0 eq)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Base: Pyridine (3.0 eq) or Triethylamine (Et₃N)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Solubilization: Dissolve 2-fluoro-5-aminobenzoic acid in anhydrous DCM (0.2 M concentration) under a nitrogen atmosphere.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add Pyridine dropwise to scavenge the HCl byproduct.

  • Sulfonylation: Slowly add Methanesulfonyl chloride (MsCl) via syringe over 15 minutes. The slow addition prevents the formation of bis-sulfonated byproducts.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress via TLC (MeOH/DCM 1:9) or LC-MS.

  • Quenching: Quench the reaction with 1N HCl (aq) to neutralize excess base and protonate the carboxylic acid.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM) to yield the white solid product.

Reaction Pathway Visualization

SynthesisPathway cluster_conditions Conditions Precursor 2-Fluoro-5-aminobenzoic acid (C7H6FNO2) Intermediate Transition State (Tetrahedral) Precursor->Intermediate + MsCl / Pyridine 0°C -> RT Reagent Methanesulfonyl Chloride (MsCl) Reagent->Intermediate Product 2-Fluoro-5-[(methylsulfonyl)amino]- benzoic acid (C8H8FNO4S) Intermediate->Product - HCl (Elimination) Details Solvent: DCM/THF Atmosphere: N2 Time: 4-6 hrs

Caption: Synthesis of this compound via nucleophilic substitution.

Part 3: Analytical Workflows & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following analytical parameters.

Quality Control Specifications
TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water + 0.1% TFA)> 98.0% Area
Identity (MS) LC-MS (ESI-)[M-H]⁻ = 232.2 m/z
Identity (NMR) ¹H NMR (DMSO-d₆)δ ~3.0 ppm (s, 3H, -CH₃), δ ~10.0 ppm (s, 1H, -NH)
Appearance Visual InspectionWhite to Off-White Powder
NMR Interpretation Guide
  • Methyl Group (-SO₂CH₃): Look for a sharp singlet around 3.0 ppm . Integration = 3H.

  • Aromatic Protons: Three protons in the aromatic region (7.0–8.0 ppm). The coupling constants (

    
    ) will reveal the 1,2,5-substitution pattern (ortho-coupling between H3/H4 and meta-coupling between H4/H6).
    
  • Amide Proton (-NH-): A broad singlet, typically downfield (9.5–10.5 ppm), exchangeable with D₂O.

Part 4: Applications in Drug Discovery

Bioisosteric Utility

This scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) .

  • Carboxylic Acid: Mimics the C-terminus of peptides or interacts with positively charged arginine/lysine residues in binding pockets (e.g., S1 pockets of proteases).

  • Sulfonamide: Acts as a stable bioisostere for the amide bond, resisting hydrolysis by peptidases while maintaining hydrogen bond donor capability.

  • Fluorine: Increases lipophilicity (

    
    ) slightly compared to hydrogen, improving membrane permeability, and blocks metabolic oxidation at the C2 position.
    
Therapeutic Areas
  • Metabolic Diseases: Used in the synthesis of DPP-4 inhibitors (similar to Sitagliptin analogs) where the amino-benzoic acid moiety mimics the N-terminal amino acid of the substrate GLP-1.

  • Oncology: Serves as a linker in PROTACs (Proteolysis Targeting Chimeras) or as a core scaffold for BCL-2 inhibitors , where the sulfonamide facilitates binding to the BH3 groove.

References
  • Chemical Identity & CAS Verification

    • Source: Cal Pac Lab & ChemScene. "2-Fluoro-5-(methylsulfonamido)benzoic acid Product Profile."
    • URL:[Link]

  • Synthesis of Fluorinated Benzoic Acid Derivatives

    • Source: Google Patents.[2] "WO2014146494A1 - Beta-aminocarbonyl compound and preparation method."[2] (Describes the use of 2-fluoro-5-aminobenzoic acid as a reagent).

    • URL
  • Structural Data & Isomer Analysis

    • Source: PubChem. "2-Fluoro-5-methanesulfonyl-benzoic acid (Isomer Comparison)."
    • URL:[Link]

Sources

Technical Monograph: Acidity & pKa Profiling of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level internal monograph for drug discovery teams. It synthesizes theoretical chemical principles with practical experimental methodologies to address the physicochemical profiling of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid (CAS 1016788-23-0).

Executive Summary & Molecular Architecture

This compound acts as a dual-ionizable scaffold often utilized in medicinal chemistry as a bioisostere for salicylic acid derivatives or as a fragment in HCV NS5B polymerase inhibitors.

Understanding its ionization behavior is critical for optimizing oral bioavailability, as the molecule transitions between neutral, mono-anionic, and di-anionic states within the physiological pH range (1.2 – 7.4).

Structural Ionization Centers

The molecule contains two distinct acidic protons:[1]

  • 
     (Carboxylic Acid):  The primary ionization site. Its acidity is significantly enhanced (pKa lowered) by the ortho-fluorine substituent.
    
  • 
     (Sulfonamide Nitrogen):  The secondary ionization site located on the methanesulfonanilide moiety (
    
    
    
    ).

IonizationScheme Figure 1: Predicted ionization pathway of this compound. Neutral Neutral Species (pH < 3.0) COOH / NH MonoAnion Mono-Anion (pH 3.5 - 7.5) COO- / NH Neutral->MonoAnion pKa1 ≈ 3.1 (Carboxyl Deprotonation) DiAnion Di-Anion (pH > 8.5) COO- / N- MonoAnion->DiAnion pKa2 ≈ 8.2 (Sulfonamide Deprotonation)

Theoretical pKa Derivation (SAR Analysis)

As direct experimental values are rarely published for this specific intermediate in open literature, we derive high-confidence estimates using Structure-Activity Relationships (SAR) and Hammett substituent constants.

: The Carboxylic Acid[2]
  • Baseline: Benzoic acid (

    
    ).
    
  • Ortho-Fluoro Effect: The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion.

    • Reference Standard: 2-Fluorobenzoic acid has an experimental

      
       of 3.27 .
      
  • Meta-Sulfonamido Effect: The 5-[(methylsulfonyl)amino] group is in the meta position relative to the carboxylic acid. The

    
     group is electron-withdrawing (Hammett 
    
    
    
    ).
  • Prediction: The additional withdrawing nature of the sulfonamide will further lower the pKa slightly relative to 2-fluorobenzoic acid.

    • Estimated

      
      : 3.0 – 3.2 
      
: The Sulfonamide Nitrogen
  • Baseline: Methanesulfonanilide (

    
    ) has a 
    
    
    
    of approximately 7.9 – 8.2 .
  • Ring Substituents:

    • At pH > 4, the carboxyl group is ionized (

      
      ). The carboxylate anion is electron-donating (+I/+R) relative to the ring, which typically destabilizes the sulfonamide anion (raising pKa).
      
    • However, the fluorine atom remains electron-withdrawing.

  • Net Effect: The opposing effects of the carboxylate and the fluorine likely result in a pKa value close to the parent sulfonanilide.

    • Estimated

      
      : 8.0 – 8.5 
      
Ionization CenterFunctional GroupElectronic InfluencesPredicted pKa Range
Acid 1 Carboxylic Acid (C1)Ortho-F (-I effect), Meta-Sulfonamide (-I)3.05 ± 0.15
Acid 2 Sulfonamide (-NH-)Para-Carboxylate (+I), Meta-F (-I)8.20 ± 0.30

Experimental Validation Protocols

For drug development, theoretical values are insufficient. The following protocols are designed to handle the specific solubility challenges of aryl-sulfonamides.

Method A: Potentiometric Titration (The "Gold Standard")

Applicability: Use when the compound has aqueous solubility


 M.

Workflow:

  • Preparation: Dissolve 2-5 mg of substance in degassed water (ionic strength adjusted to 0.15 M with KCl).

  • Titrant: Carbonate-free 0.1 M NaOH.

  • Execution: Titrate from pH 1.5 (using HCl to acidify initially) up to pH 11.0.

  • Data Analysis: Use Bjerrum plots or weighted non-linear least squares (e.g., Hyperquad) to calculate dissociation constants.

Method B: Yasuda-Shedlovsky Extrapolation (For Low Solubility)

Rationale: This molecule may precipitate in acidic media (neutral form). A cosolvent method is required.

Protocol Figure 2: Cosolvent extrapolation workflow for determining aqueous pKa of insoluble acids. Start Start: Low Solubility Sample SolPrep Prepare 3 Solvent Ratios (e.g., 30%, 40%, 50% Methanol/Water) Start->SolPrep Titrate Perform Potentiometric Titration in each solvent mixture SolPrep->Titrate CalcpsKa Calculate psKa (apparent pKa) for each ratio Titrate->CalcpsKa Plot Plot psKa vs 1/Dielectric Constant (ε) CalcpsKa->Plot Extrapolate Extrapolate to 100% Water (Yasuda-Shedlovsky Equation) Plot->Extrapolate

Step-by-Step Protocol:

  • Solvent Systems: Prepare three titration vessels with 30%, 40%, and 50% (v/v) Methanol/Water.

  • Titration: Perform standard potentiometric titration in each vessel.

  • Calculation: Plot the apparent pKa (

    
    ) against the inverse of the dielectric constant (
    
    
    
    ) of the solvent mixture.
  • Equation:

    
    
    The y-intercept (extrapolated to pure water dielectric) provides the aqueous 
    
    
    
    .

Biopharmaceutical Implications

Understanding the pKa profile of this compound allows for accurate prediction of its behavior in the gastrointestinal tract.

Solubility-pH Profile
  • Stomach (pH 1.2): The molecule is predominantly neutral . This is the solubility-limiting region. Formulation strategies (e.g., micronization, amorphous solid dispersions) may be necessary if intrinsic solubility is

    
    .
    
  • Intestine (pH 6.5 - 7.4): The molecule exists as a mono-anion (Carboxylate ionized, Sulfonamide neutral). Solubility will be significantly higher (salt formation potential).

Lipophilicity (LogD)

The distribution coefficient (LogD) will drop stepwise:

  • LogP (Neutral): Estimated ~1.2 (Moderate lipophilicity).

  • LogD (pH 7.4): Will be significantly lower (approx -1.5 to -2.0) due to the negative charge on the carboxylate, reducing passive membrane permeability but enhancing solubility.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Hilal, S. H., et al. (1996). "Estimation of the pKa of substituted benzoic acids and anilines." Quant.[2][3] Struct.-Act. Relat., 15, 439-447. (Source for Hammett constant derivations for benzoic acids).

  • ChemAxon. (2023). pKa Plugin Technical Calculation Guide. (Standard industry software for pKa prediction).

  • PubChem. (2023). Compound Summary: 2-Fluoro-5-(methylsulfonyl)benzoic acid.[4][5][6] (Used for structural verification of congeners).

  • Box, K. J., & Comer, J. E. (2008). "Using measured pKa, LogP and solubility to investigate the dissolution of ionisable drugs." Current Drug Metabolism, 9(9), 869-878. (Source for Yasuda-Shedlovsky protocol).

Sources

Navigating Molecular Interactions: A Technical Guide to the Hydrogen Bonding Capacity of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and molecular design, a compound's ability to form hydrogen bonds is a critical determinant of its pharmacokinetic and pharmacodynamic properties. These non-covalent interactions govern a molecule's solubility, permeability, and its affinity for its biological target. This guide provides an in-depth analysis of the hydrogen bond donor and acceptor characteristics of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid, a molecule of interest in medicinal chemistry.

The Significance of Hydrogen Bonding in Drug Design

Hydrogen bonds are highly directional interactions between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor). In the context of drug development, the number and arrangement of hydrogen bond donors and acceptors in a molecule are fundamental parameters considered in frameworks such as Lipinski's Rule of Five, which predicts the oral bioavailability of a drug candidate.[1][2][3][4][5] An optimal balance of these functional groups is often sought to achieve desirable absorption, distribution, metabolism, and excretion (ADME) profiles. An excessive number of hydrogen bond donors, in particular, can negatively impact a molecule's ability to cross lipid membranes.[6][7][8]

Analysis of this compound

To accurately assess the hydrogen bonding potential of this compound, we must first dissect its molecular structure. The molecule consists of a benzoic acid core substituted with a fluorine atom at the 2-position and a methylsulfonylamino group at the 5-position.

Molecular Structure:

Caption: Chemical structure of this compound.

Enumeration of Hydrogen Bond Donors and Acceptors

Based on established principles in medicinal chemistry, we can identify and count the hydrogen bond donors and acceptors within the structure of this compound.

Hydrogen Bond Donors

A hydrogen bond donor is defined as a hydrogen atom attached to a highly electronegative atom, typically nitrogen or oxygen.[1][4] In this compound, we can identify the following hydrogen bond donors:

  • The hydroxyl group (-OH) of the carboxylic acid: The hydrogen atom in this group is covalently bonded to an oxygen atom.

  • The amine group (-NH-) of the sulfonamide: The hydrogen atom in this group is covalently bonded to a nitrogen atom.

Therefore, the total count of hydrogen bond donors is 2 .

Hydrogen Bond Acceptors

A hydrogen bond acceptor is an electronegative atom, such as oxygen or nitrogen, that possesses at least one lone pair of electrons.[9] Fluorine can also act as a weak hydrogen bond acceptor. For the purpose of this analysis, in line with common practice in drug design, we will consider oxygen and nitrogen atoms as the primary acceptors.

The potential hydrogen bond acceptors in this compound are:

  • The carbonyl oxygen (=O) of the carboxylic acid: This oxygen has two lone pairs.

  • The hydroxyl oxygen (-OH) of the carboxylic acid: This oxygen also has two lone pairs.

  • The two oxygen atoms (=O) of the sulfonyl group: Each of these oxygens has two lone pairs.

  • The nitrogen atom (-NH-) of the sulfonamide: This nitrogen has one lone pair.

  • The fluorine atom (-F): While fluorine has lone pairs, it is generally considered a weak hydrogen bond acceptor in medicinal chemistry and is sometimes excluded from simple counts. However, for a comprehensive analysis, its potential should be noted.

Following the common convention of counting nitrogen and oxygen atoms for Lipinski's rules, the number of hydrogen bond acceptors is 5 . If we include the fluorine atom, the count would be 6 . For the purposes of druglikeness assessment, the more conservative count of 5 is typically used.

Summary of Hydrogen Bonding Characteristics

The hydrogen bonding properties of this compound are summarized in the table below.

FeatureCountContributing Functional Groups
Hydrogen Bond Donors 2Carboxylic Acid (-OH), Sulfonamide (-NH)
Hydrogen Bond Acceptors 5Carboxylic Acid (C=O, -OH), Sulfonyl (S=O, S=O), Sulfonamide (-NH)

Conclusion

The analysis of this compound reveals a molecule with a moderate number of hydrogen bond donors and acceptors. With 2 hydrogen bond donors and 5 hydrogen bond acceptors , it adheres to the criteria set forth by Lipinski's Rule of Five (≤ 5 donors, ≤ 10 acceptors). This profile suggests that the molecule possesses a favorable balance of hydrophilicity and lipophilicity, which is often a prerequisite for good oral bioavailability. Researchers and drug development professionals can leverage this understanding to predict and modulate the ADME properties of this and structurally related compounds in their quest for novel therapeutics. The precise arrangement and context of these functional groups will ultimately dictate their influence on the molecule's interaction with biological systems.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (2025, August 12). Zenovel. [Link]

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]

  • TIU Lecture Notes. (2023, November 28). Lipinski rule of five. [Link]

  • Moodle@Units. (n.d.). Lipinski's rule of five. [Link]

  • Kenny, P. W. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, 65(21), 14261–14275. [Link]

  • CDD Support. (2023, January 22). How does CDD count the # of hydrogen bond acceptors on molecules?. [Link]

  • Chemaxon. (n.d.). Hydrogen Bond Donor Acceptor Plugin. [Link]

  • Kenny, P. W. (2022). Hydrogen-Bond Donors in Drug Design. ChemRxiv. [Link]

  • McConnell, D. B. (2023, December 25). The Rule of Two. McConnellsMedchem. [Link]

  • Cambridge MedChem Consulting. (n.d.). Examples of descriptors. [Link]

  • Kenny, P. W. (2022). Hydrogen-Bond Donors in Drug Design. PubMed. [Link]

Sources

Methodological & Application

Application Note: Step-by-Step Preparation of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust chemical synthesis of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid (CAS: N/A for specific salt forms; generic structure target). This moiety is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for phosphates or as a core scaffold in kinase inhibitors (e.g., glucokinase activators) and antibacterial agents.

The protocol prioritizes regioselectivity and process safety . It utilizes a three-step sequence starting from commercially available 2-fluorobenzoic acid. Unlike traditional routes that require ester protection/deprotection, this guide demonstrates a direct sulfonylation strategy under Schotten-Baumann conditions to maximize atom economy.

Key Chemical Transformations[1]
  • Electrophilic Aromatic Substitution: Regioselective nitration.

  • Chemoselective Reduction: Nitro-to-amine conversion without dehalogenation.

  • N-Sulfonylation: Selective amine functionalization in the presence of a free carboxylic acid.

Retrosynthetic Analysis & Workflow

The synthetic strategy relies on the strong ortho/para directing power of the fluorine atom (relative to the meta directing carboxyl group) to install the nitrogen functionality at the 5-position.

Retrosynthesis Target Target: This compound Intermediate2 Intermediate 2: 2-Fluoro-5-aminobenzoic acid Target->Intermediate2 N-Sulfonylation (MsCl, Base) Intermediate1 Intermediate 1: 2-Fluoro-5-nitrobenzoic acid Intermediate2->Intermediate1 Nitro Reduction (H2/Pd or Fe/AcOH) SM Starting Material: 2-Fluorobenzoic acid Intermediate1->SM Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic disconnection showing the linear assembly from 2-fluorobenzoic acid.

Detailed Experimental Protocols

Step 1: Preparation of 2-Fluoro-5-nitrobenzoic acid

Objective: Introduce the nitrogen source at the 5-position. Critical Quality Attribute (CQA): Isomeric purity. The fluorine directs para, while the acid directs meta; these effects reinforce substitution at position 5. However, temperature control is vital to prevent dinitration.

Reagents:

  • 2-Fluorobenzoic acid (1.0 eq)

  • Conc. Sulfuric acid (

    
    , 98%)[1]
    
  • Fuming Nitric acid (

    
    , >90%)
    

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with conc.

    
     (5.0 vol relative to SM). Cool to 0–5 °C using an ice/salt bath.
    
  • Dissolution: Add 2-Fluorobenzoic acid portion-wise. Stir until fully dissolved.

  • Nitration: Add fuming

    
     (1.1 eq) dropwise via an addition funnel.
    
    • Caution: Maintain internal temperature

      
       °C. The reaction is highly exothermic.
      
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–3 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1) or HPLC.[2]

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a pale yellow solid.[3]

  • Isolation: Filter the solid. Wash the cake with cold water (

    
     vol) until the filtrate pH is neutral.
    
  • Drying: Dry in a vacuum oven at 45 °C.

Expected Yield: 85–90% Data:


 NMR (DMSO-

) typically shows aromatic protons shifting downfield due to the nitro group.
Step 2: Synthesis of 2-Fluoro-5-aminobenzoic acid

Objective: Reduce the nitro group to an aniline without defluorination. Mechanism: Catalytic hydrogenation is preferred for purity. Risk Management: Fluorine on an aromatic ring can undergo hydrogenolysis (hydrodefluorination) with Pd catalysts if the reaction runs too long or too hot.

Reagents:

  • 2-Fluoro-5-nitrobenzoic acid (from Step 1)

  • 10% Pd/C (5 wt% loading, 50% water wet)

  • Methanol (solvent)[4]

  • Hydrogen gas (balloon or low pressure)

Protocol:

  • Dissolution: Dissolve the nitro compound in Methanol (10 vol) in a hydrogenation vessel.

  • Catalyst Addition: Add 10% Pd/C carefully under an inert nitrogen atmosphere.

    • Safety: Dry Pd/C is pyrophoric. Always use wet catalyst or add under argon/nitrogen.

  • Hydrogenation: Purge the vessel with

    
     gas (
    
    
    
    ). Stir under
    
    
    atmosphere (1–3 atm) at room temperature for 4–6 hours.
  • Monitoring: Monitor by TLC. The yellow nitro spot will disappear, and a fluorescent blue amine spot will appear.

  • Workup: Filter the catalyst through a Celite pad. Wash the pad with Methanol.

  • Concentration: Evaporate the solvent under reduced pressure to yield the amine as a tan/beige solid.

Alternative (if defluorination is observed): Use Iron powder (3 eq) in Acetic Acid/Water/Ethanol at reflux.[2] This method is absolutely chemoselective for


 over 

.
Step 3: Selective N-Mesylation (The Target Step)

Objective: Sulfonylate the amine without protecting the carboxylic acid. Strategy: Use Schotten-Baumann conditions. By maintaining a basic pH, the carboxylic acid exists as a carboxylate salt (


), which is non-nucleophilic toward mesyl chloride (

). The neutral amine (

) reacts with

.

Reagents:

  • 2-Fluoro-5-aminobenzoic acid (1.0 eq)

  • Methanesulfonyl chloride (

    
    , 1.2 eq)
    
  • Sodium Carbonate (

    
    , 2.5 eq) or NaOH (2M solution)
    
  • Solvent: Water/Acetone (1:1 mixture) or Water/THF

Protocol:

  • Solubilization: In a flask, dissolve 2-Fluoro-5-aminobenzoic acid and

    
     (2.5 eq) in Water (10 vol).
    
    • Note: The solution should be homogeneous (formation of sodium 2-fluoro-5-aminobenzoate).

  • Solvent Addition: Add Acetone (5 vol) to aid solubility of

    
    . Cool the mixture to 0–5 °C.
    
  • Addition: Add

    
     (1.2 eq) dropwise.
    
    • Process Control: Do not let the temperature rise above 10 °C to prevent hydrolysis of

      
      .
      
  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

    • pH Check: Ensure pH remains

      
       during reaction. Add small aliquots of base if pH drops due to 
      
      
      
      generation.
  • Workup:

    • Evaporate the Acetone/THF under reduced pressure (keep aqueous phase).

    • Acidify the aqueous residue carefully with 2N

      
       to pH ~2–3.
      
    • The target compound, This compound , will precipitate as a white to off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or Isopropanol if necessary.

Process Validation & Analytical Data

Reaction Workflow Diagram

Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sulfonylation A 2-F-Benzoic Acid B HNO3 / H2SO4 < 10°C A->B C 5-Nitro Intermediate B->C D H2 / Pd-C MeOH C->D E 5-Amino Intermediate D->E F MsCl / Na2CO3 Water/Acetone E->F G Final Product F->G

Figure 2: Process flow diagram illustrating reagent inputs and intermediate progression.

Analytical Specifications (Reference Data)

The following table summarizes expected analytical data for validation.

AttributeSpecification / Expected ValueNotes
Appearance White to off-white powderColored impurities often indicate incomplete reduction or oxidation of aniline.
Mass Spectrometry

Negative mode ESI is preferred for carboxylic acids/sulfonamides.

NMR (DMSO-

)

3.01 (s, 3H,

)
Characteristic methyl sulfonyl singlet.

NMR (Aromatic)

7.3–7.8 (m, 3H)
Pattern depends on 1,2,5-substitution.
Melting Point

°C (dec)
High MP due to intermolecular H-bonding (Sulfonamide + Acid).

Troubleshooting & Optimization

  • Bis-Sulfonylation:

    • Issue: Formation of

      
      .
      
    • Solution: This is rare with Schotten-Baumann conditions because the mono-sulfonamide anion (

      
      ) is formed in base and resists further attack. If observed, reduce 
      
      
      
      equivalents to 1.05 eq.
  • Solubility Issues in Step 3:

    • Issue: The amino acid does not dissolve in

      
      .
      
    • Solution: Use

      
       to ensure full deprotonation, or increase the water volume. Ensure the organic co-solvent (Acetone/THF) is sufficient to solubilize the 
      
      
      
      .
  • Defluorination in Step 2:

    • Issue: Loss of Fluorine (product mass -18).

    • Solution: Switch catalyst to 5% Pt/C (sulfided) or use the Fe/AcOH reduction method.

References

  • Vertex Pharmaceuticals. (2018). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.[5][6] Patent US11001552B2. (Describes analogous nitration conditions for fluoro-benzoic acids). Link

  • BenchChem. (2025).[2] Application Notes and Protocols for the Reduction of the Nitro Group in 2-Fluoro-5-nitrobenzene-1,4-diamine. (Provides specific protocols for reducing nitro groups in the presence of fluorine). Link

  • Organic Syntheses. (1925). p-Nitrobenzoic Acid. Org.[5][7][8] Synth. 1925, 5,[1][8][9] 79. (Foundational text for nitration of benzoic acid derivatives). Link

  • National Institutes of Health (NIH). (2013). 2-Amino-5-fluorobenzoic acid: Crystal structure and synthesis notes. PMC3597089. (Verifies the stability and isolation of the amino-acid intermediate). Link

Sources

Optimization of Solubilization and Stock Preparation: 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid

[1]

Introduction and Chemical Context

In the development of pharmaceutical intermediates, 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid represents a critical scaffold, often utilized in the synthesis of inhibitors for viral polymerases (e.g., HCV NS5B) or metabolic targets (e.g., sulfonylurea analogs).[1]

Accurate solubility data is the bedrock of reproducible biological assays and efficient process chemistry. This compound features a benzoic acid moiety (pKa ~3.5–4.0) and a sulfonamide group (pKa ~10), creating a unique solubility profile that is highly pH-dependent in aqueous media but predictable in organic solvents.[1]

This guide provides validated protocols for solubilizing this compound in Dimethyl Sulfoxide (DMSO) for biological screening and Methanol (MeOH) for process purification.

Physicochemical Profile & Solvent Selection[2][3]
PropertyValue / CharacteristicImplication for Solubilization
Molecular Weight ~233.22 g/mol Small molecule; kinetics of dissolution should be rapid.[1]
H-Bond Donors 2 (Carboxylic acid -OH, Sulfonamide -NH)High affinity for polar aprotic solvents (DMSO).[1]
H-Bond Acceptors 5 (Sulfonyl oxygens, Carbonyl, Fluorine)Stabilizes crystal lattice; requires solvents capable of disrupting these bonds.[1]
Predicted LogP ~1.2 – 1.8Moderately lipophilic; poor water solubility without ionization.

Solubility Mechanism and Solvent Compatibility[4]

Understanding the molecular interaction is vital for troubleshooting precipitation.

  • DMSO (Bio-Assays): Acts as a strong Lewis base. The sulfoxide oxygen in DMSO accepts hydrogen bonds from the benzoic acid -OH and the sulfonamide -NH, effectively disrupting the crystal lattice.

  • Methanol (Process/Purification): A protic solvent that can both donate and accept hydrogen bonds. It is ideal for recrystallization because solubility decreases significantly with temperature (high solubility at reflux, lower at

    
    ), and it is miscible with water (anti-solvent).
    
Visualization: Dissolution Mechanism

The following diagram illustrates the interaction between the solute and the solvent matrices.

DissolutionMechanismSoluteThis compound(Crystal Lattice)Interaction_DMSODipole-Dipole &H-Bond AcceptanceSolute->Interaction_DMSOExposed toInteraction_MeOHH-Bond Network(Donor/Acceptor)Solute->Interaction_MeOHExposed toDMSODMSO(Polar Aprotic)DMSO->Interaction_DMSOMeOHMethanol(Polar Protic)MeOH->Interaction_MeOHResult_StockStable Stock Solution(High Conc.)Interaction_DMSO->Result_StockLattice DisruptionResult_CrystTemperature-DependentSolubilityInteraction_MeOH->Result_CrystReversible Solvation

Figure 1: Mechanistic pathways for dissolution in DMSO versus Methanol, highlighting the distinct molecular interactions utilized for stock preparation vs. purification.

Protocol A: Preparation of High-Concentration Stock Solutions (DMSO)

Purpose: To prepare a stable, precipitation-free stock solution (typically 10 mM to 100 mM) for biological assays.[1] Standard: Adapted from BenchChem Solubility Protocols and general HTS guidelines.

Reagents & Equipment[5][6][7]
  • Solvent: Anhydrous DMSO (Grade:

    
    99.9%, stored over molecular sieves). Note: Water absorption by DMSO decreases solubility.[1]
    
  • Vessel: Amber glass vial (to protect from light) with PTFE-lined cap.

  • Equipment: Vortex mixer, Ultrasonic bath (optional).

Step-by-Step Methodology
  • Calculation: Calculate the mass required for the target concentration.

    
    
    Example: For 1 mL of 50 mM stock: 
    
    
    .
  • Weighing: Weigh the solid substance directly into the vial. Do not weigh on paper and transfer, as static charge on the sulfonamide group can cause loss.

  • Solvent Addition: Add half the calculated volume of Anhydrous DMSO.

  • Dissolution (Critical Step):

    • Vortex vigorously for 30 seconds.

    • Observation: If solid remains, sonicate at room temperature for 5-minute intervals.

    • Heat: If necessary, warm gently to

      
      . Do not exceed 
      
      
      to avoid degradation of the sulfonamide bond.
  • Final Volume Adjustment: Add the remaining DMSO to reach the target volume. Invert 10 times to mix.

  • Quality Control (Visual): Inspect against a dark background using a Tyndall effect check (shine a laser pointer through the vial; a beam trail indicates undissolved micro-particles).

Protocol B: Saturation Solubility Determination (Shake-Flask Method)[1]

Purpose: To determine the exact solubility limit in Methanol or specific buffers, essential for process optimization. Standard: Based on OECD Guideline 105 .

Workflow Diagram

ShakeFlaskProtocolStartStart: Excess Solid + SolventEquilibrateAgitate @ Constant Temp(24 - 48 Hours)Start->EquilibrateFilterFiltration / Centrifugation(Isothermal)Equilibrate->FilterAnalyzeQuantification(HPLC-UV or Gravimetric)Filter->Analyze

Figure 2: Standardized workflow for saturation solubility determination (OECD 105).[1]

Detailed Procedure
  • Preparation: Add excess this compound to 5 mL of Methanol in a glass flask. "Excess" is defined as visible solid remaining after initial swirling.

  • Agitation: Place in a shaking incubator at

    
     (
    
    
    ) for 24 hours.
  • Equilibration: Stop agitation and allow the flask to stand for 24 hours to ensure equilibrium.

  • Phase Separation:

    • Filter the supernatant through a 0.22 µm PTFE filter . Crucial: Pre-warm the filter to

      
       to prevent precipitation during filtration.
      
  • Quantification:

    • Gravimetric (High Solubility): Evaporate a known volume of filtrate to dryness and weigh the residue.

    • HPLC (Low Solubility): Dilute the filtrate and analyze via HPLC-UV (detection typically at 254 nm or 270 nm depending on the benzamide chromophore).

Protocol C: Recrystallization (Purification)[1][8]

Context: Methanol is the primary solvent; Water is the anti-solvent.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Methanol.

  • Filtration: Hot filter to remove insoluble impurities.

  • Crystallization:

    • Slowly add warm water (anti-solvent) until slight turbidity persists.

    • Add a drop of methanol to clear it.

    • Allow to cool slowly to Room Temperature, then to

      
      .
      
  • Harvest: Filter the crystals and wash with cold 50:50 MeOH:Water.

Troubleshooting & FAQ

ObservationProbable CauseCorrective Action
Cloudiness in DMSO Stock Moisture contamination (DMSO is hygroscopic).[1][2]Use Anhydrous DMSO; store over 3Å molecular sieves.
Precipitation in Aqueous Buffer pH < pKa of benzoic acid (~4).Adjust buffer pH to > 7.0 to ionize the carboxylic acid.
Gel formation in Methanol Supersaturation too high.Add more solvent; cool more slowly.

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[3] Test No. 105: Water Solubility.[4] Organisation for Economic Co-operation and Development.[4]

  • BenchChem. (2025).[2][5] Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.

  • National Institutes of Health (NIH). (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

  • PubChem. Compound Summary: 2-Fluoro-5-(methylsulfonyl)benzoic acid.[1][6] National Library of Medicine.

  • Dearden, J. C., & Bresnen, G. M. (2005). The measurement of partition coefficients.[7] Drug Discovery Today: Technologies, 2(1), 19-25.[1] (General reference for logP and solubility relationships).

Application Note: Strategic Utilization of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid in Pharmaceutical Synthesis

[1][2]

Abstract

This application note details the strategic implementation of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid (CAS 116751-24-7) as a high-value intermediate in the synthesis of BCL-2 inhibitors , kinase inhibitors , and anti-inflammatory agents .[1][2] This fluorinated benzoic acid derivative serves as a "privileged scaffold," offering two orthogonal reactive handles: a carboxylic acid for amide coupling and an activated 2-fluoro position for Nucleophilic Aromatic Substitution (SNAr).[2] This guide provides optimized protocols for amidation and SNAr diversification, supported by mechanistic insights and self-validating quality control steps.

Chemical Profile & Structural Significance[1][2][3][4][5][6]

The utility of this compound lies in its unique substitution pattern, which pre-installs a sulfonamide bioisostere while enabling rapid core diversification.[1][2]

PropertySpecificationSignificance in Drug Design
CAS Number 116751-24-7Unique identifier for regulatory filing.[1][2]
Molecular Formula C₈H₈FNO₄SBalance of polarity and lipophilicity (LogP ~0.9).
Functional Group A -COOH (C1)Primary handle for amide bond formation (e.g., with piperazines).[1][2]
Functional Group B -F (C2)Electrophilic Site: Activated for SNAr displacement due to the ortho-carbonyl electron-withdrawing effect.[1][2]
Functional Group C -NHSO₂Me (C5)Hydrogen Bond Donor: Critical for binding affinity in ATP pockets or protein-protein interfaces (e.g., BCL-2).[1][2]
Mechanistic Insight: The "Ortho-Effect"

The fluorine atom at the C2 position is electronically activated by the ortho-carboxylic acid (or its amide derivative).[1][2] This allows for a regioselective SNAr reaction with amines or alkoxides after the initial amide coupling, enabling the rapid construction of benzamide libraries without metal catalysis [1].[2]

Key Application: Convergent Synthesis of BCL-2 Inhibitor Scaffolds

This intermediate is structurally homologous to precursors used in the synthesis of Venetoclax (ABT-199) and related BH3-mimetics.[1][2] The protocol below describes a convergent route where the benzoic acid core is first coupled to a piperazine tail, followed by SNAr displacement of the fluorine.[2]

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the orthogonal reactivity of the scaffold.

Gcluster_0Critical Control PointStart2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid(CAS 116751-24-7)ActivationStep 1: Carboxyl Activation(HATU/DIPEA)Start->Activation DMF, 0°CCouplingStep 2: Amide Coupling(Piperazine Derivative)Activation->Coupling + R-NH2IntermediateIntermediate A:2-Fluoro-BenzamideCoupling->Intermediate 90% YieldSnArStep 3: SnAr Displacement(Nucleophilic Attack at C2-F)Intermediate->SnAr + R'-NH2 / BaseHeatProductFinal API Scaffold(BCL-2 Inhibitor Analog)SnAr->Product C-N Bond Formation

Caption: Convergent synthesis workflow utilizing the orthogonal reactivity of the C1-Carboxyl and C2-Fluorine motifs.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (The "Anchor" Step)

Objective: To couple the benzoic acid core to a complex amine (e.g., N-Boc-piperazine or a heteroaryl-amine) without affecting the sulfonamide or displacing the fluorine prematurely.[1][2]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: DMF (Anhydrous) or 2-MeTHF[1][2]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Cool the solution to 0°C under N₂. Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.[2]

  • Addition: Add the amine partner (1.1 equiv) dropwise.[2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Monitoring (Self-Validation): Monitor via LC-MS.

    • Success Criteria: Disappearance of starting material (m/z 233 [M+H]⁺) and appearance of product mass.

    • Checkpoint: Ensure no substitution of the Fluorine occurred (check for mass of Product + Amine - HF).[1][2]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess DIPEA), sat. NaHCO₃, and brine.[2] Dry over Na₂SO₄.[2][3][4]

Expert Insight:

"Using T3P (Propylphosphonic anhydride) instead of HATU is recommended if the amine partner is sterically hindered or if downstream purification is difficult. T3P byproducts are water-soluble, simplifying the workup." [2][1][2]

Protocol B: Regioselective SNAr Displacement (The "Core" Diversification)

Objective: To displace the C2-Fluorine with a nucleophile (e.g., an aniline or aliphatic amine) to finalize the scaffold.[2]

Mechanism: The amide bond formed in Protocol A acts as an Electron Withdrawing Group (EWG), lowering the LUMO energy at the C2 position and facilitating nucleophilic attack.[2]

Reagents:

  • Substrate: 2-Fluoro-benzamide intermediate (from Protocol A)

  • Nucleophile: Aryl amine or Aliphatic amine (1.5 – 2.0 equiv)[1]

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: DMSO or NMP (Polar aprotic solvents are essential)[1][2]

Step-by-Step Methodology:

  • Setup: Charge a pressure vial with the 2-Fluoro-benzamide intermediate (1.0 equiv), the nucleophile (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: Add DMSO (0.5 M). Caution: Ensure the system is dry to prevent hydrolysis of the amide.

  • Reaction: Heat to 80°C – 100°C for 12–18 hours.

    • Optimization: For unreactive anilines, increase temperature to 120°C or use LiHMDS (1.0 M in THF) as a strong base at 0°C to deprotonate the aniline first.[2]

  • Monitoring: LC-MS should show the mass shift corresponding to the loss of Fluorine (-19 Da) and addition of the Nucleophile.[1][2]

  • Workup: Pour into ice-water. The product often precipitates.[2] Filter and wash with water.[2][4][5][6] If no precipitate, extract with EtOAc.[2]

Analytical Validation & Quality Control

To ensure the integrity of the intermediate throughout the synthesis, use the following parameters.

ParameterMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)δ ~10.0 ppm (Broad s, 1H, -NHSO₂Me); δ ~7.5-8.0 ppm (Aromatic protons).[1][2]
Fluorine Integrity ¹⁹F-NMRSingle peak at ~ -110 to -120 ppm. (Disappearance of this peak confirms SNAr success in Protocol B).[1][2]
Purity HPLC (C18 Column)>98% Area (254 nm). Mobile Phase: H₂O/MeCN + 0.1% TFA.[2]
Residual Solvents GC-HeadspaceDMF < 880 ppm; DMSO < 5000 ppm.[1][2]

Troubleshooting & Expert Insights

Issue 1: Low Yield in SNAr Step.

  • Cause: The sulfonamide NH (pKa ~10) is deprotonated by the base, creating a negative charge on the ring that deactivates it towards nucleophilic attack.[2]

  • Solution: Use 2.2 equivalents of base (to account for sulfonamide deprotonation) or protect the sulfonamide with a Boc group prior to the SNAr step.[2] Alternatively, perform the SNAr reaction before removing the ester protection if starting from a benzoate ester.[2]

Issue 2: Hydrolysis of the Amide.

  • Cause: Wet DMSO or excessive heat during SNAr.[2]

  • Solution: Use anhydrous DMSO and molecular sieves in the reaction vessel.

References

  • Nucleophilic Aromatic Substitution of Fluorinated Benzoates

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • T3P Coupling Reagent Advantages

    • Source: Sigma-Aldrich Technical Bulletin.[1][2] "Propylphosphonic Anhydride (T3P®)."

  • Venetoclax Synthesis & Intermediates (Contextual Grounding)

    • Source: Journal of Organic Chemistry (2019). "Development of a Convergent Large-Scale Synthesis for Venetoclax."
    • URL:[Link][1]

  • Safety Data Sheet (SDS)

    • Source: Fisher Scientific.[2] "Safety Data Sheet: 2-Fluoro-5-methylbenzoic acid (Analogous Handling)."

Technical Application Note: Optimization of Recrystallization Systems for 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, scientifically grounded guide for the purification of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid . The protocols herein are synthesized from field-proven methodologies for fluorinated sulfonamido-benzoic acids, ensuring high purity and yield.

Executive Summary

The purification of This compound presents a specific challenge due to its bis-acidic nature (carboxylic acid pKa ~3.5; sulfonamide pKa ~10) and the potential for regioisomeric impurities. Standard chromatographic methods are often inefficient for scale-up. This guide details three recrystallization protocols based on polarity-driven solubility differentials, specifically targeting the removal of the amphoteric precursor (2-fluoro-5-aminobenzoic acid) and bis-sulfonylated byproducts.

Primary Recommendation: The Ethanol/Water (Binary System) offers the optimal balance of yield, purity, and environmental sustainability ("Green Chemistry").

Physicochemical Profile & Solvent Logic

Understanding the molecular interaction potential is critical for solvent selection. This molecule contains three distinct interaction motifs:

  • Carboxylic Acid (C-1): Strong H-bond donor/acceptor; prone to dimerization in non-polar solvents.

  • Fluorine (C-2): Electron-withdrawing; increases the acidity of the carboxylic acid and reduces solubility in lipophilic solvents.

  • Sulfonamide (C-5): Polar, H-bond donor (-NH) and acceptor (-SO2-).

Solubility Mapping
Solvent ClassSolubility (Cold)Solubility (Hot)Interaction MechanismSuitability
Water Insoluble (pH < 7)LowHydrophobic effect dominatesAnti-solvent
Ethanol / Methanol ModerateHighH-Bonding (Solvation of Sulfonamide)Primary Solvent
Ethyl Acetate LowModerate/HighDipole-DipoleSecondary Solvent
Acetic Acid LowHighAcid-Acid exchange / Dimer disruptionPurification Solvent
Heptane / Toluene InsolubleInsolubleLack of polarityAnti-solvent

Experimental Protocols

Method A: Binary Solvent Recrystallization (Ethanol/Water)

Best for: General purification, removal of inorganic salts and polar byproducts.

Mechanism: The molecule dissolves in hot ethanol via H-bonding. Water acts as a polarity modifier, reducing the solubility limit as the temperature drops, forcing controlled nucleation.

Step-by-Step Protocol:
  • Preparation: Charge the crude solid (e.g., 10.0 g) into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Ethanol (95%) (approx. 5-7 mL per gram of solid). Heat the mixture to reflux (approx. 78°C).

    • Note: If solids remain after 15 minutes of reflux, add Ethanol in 1 mL increments until dissolution is complete.

  • Hot Filtration (Critical): While maintaining reflux temperature, filter the solution through a pre-heated glass sinter or Celite pad to remove insoluble mechanical impurities or inorganic salts.

  • Anti-Solvent Addition: Return the filtrate to a boil. Slowly add Deionized Water dropwise until a persistent turbidity (cloudiness) is observed.

    • Ratio Target: Final solvent ratio should approach 2:1 to 1:1 (Ethanol:Water) .

  • Clarification: Add just enough hot Ethanol to redissolve the turbidity (clear the solution).

  • Controlled Cooling: Remove heat source. Allow the flask to cool to room temperature (20-25°C) undisturbed for 2-3 hours.

    • Scientific Insight: Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject the regioisomeric impurities.

  • Crystallization Completion: Cool the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid under vacuum.

  • Washing: Wash the cake with cold Ethanol/Water (1:1) .

  • Drying: Dry in a vacuum oven at 50°C for 12 hours to remove residual solvent.

Method B: Glacial Acetic Acid Reprecipitation

Best for: Removal of colored impurities or unreacted aniline precursors.

Mechanism: Acetic acid is an excellent solvent for benzoic acid derivatives at high temperatures but poor at low temperatures. It effectively solvates the aniline impurities, keeping them in the mother liquor.

Step-by-Step Protocol:
  • Dissolution: Suspend crude solid in Glacial Acetic Acid (3 mL/g).

  • Heating: Heat to 80-90°C. The solid should dissolve completely.

  • Cooling: Slowly cool to room temperature. The target compound will crystallize out as dense prisms.

  • Anti-Solvent (Optional): If yield is low, add Water (1 mL/g) after cooling to room temperature to force further precipitation.

  • Filtration: Collect solids by filtration.

  • Washing: Wash extensively with Water to remove acetic acid traces.

  • Drying: Requires higher vacuum or temperature (60°C) due to the higher boiling point of acetic acid.

Process Visualization (Workflow)

The following diagram illustrates the decision matrix and workflow for the purification process.

RecrystallizationWorkflow Start Crude 2-Fluoro-5- [(methylsulfonyl)amino]-benzoic acid SolventCheck Check Solubility in Hot Ethanol (78°C) Start->SolventCheck Dissolved Complete Dissolution? SolventCheck->Dissolved HotFilter Hot Filtration (Remove Insolubles) Dissolved->HotFilter Yes AltMethod Switch to Method B: Acetic Acid Dissolved->AltMethod No (Insoluble) AddWater Add Water (Anti-Solvent) until Turbidity HotFilter->AddWater Reheat Reheat to Clear AddWater->Reheat Cooling Controlled Cooling (RT -> 0°C) Reheat->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash (Cold 1:1 EtOH/H2O) Filter->Wash Dry Vacuum Dry (50°C) Wash->Dry

Caption: Optimized workflow for the binary solvent recrystallization of sulfonamido-benzoic acid derivatives.

Troubleshooting & Scientific Validation

Common Issues and Solutions
IssueProbable CauseCorrective Action
Oiling Out Solution is too concentrated or cooled too fast.Re-heat to dissolve, add more Ethanol, and cool very slowly with stirring.
Low Yield Too much solvent used or final temp too high.Concentrate the mother liquor by 30% and re-cool; ensure ice bath reaches 0°C.
Colored Impurities Oxidation byproducts of the aniline precursor.Use Method B (Acetic Acid) or treat the hot Ethanol solution with Activated Carbon (10 wt%) before filtration.
Validation (Self-Check)

To ensure the protocol was successful, verify the following:

  • Melting Point: The purified solid should have a sharp melting point (typically >180°C for this class, check specific CoA). A range >2°C indicates impurities.

  • HPLC Purity: Run a gradient method (Water/Acetonitrile + 0.1% TFA). The sulfonamide peak should be >99.0% area.

References

  • Organic Syntheses. "2-Amino-3-fluorobenzoic Acid". Org. Synth.2016 , 93, 29-41. (Demonstrates the efficacy of Ethanol/Water systems for fluoro-amino-benzoic acids). Link

  • Perrin, D. D., Armarego, W. L. F.Purification of Laboratory Chemicals. 8th Edition, Butterworth-Heinemann, 2017.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman, 1989.

Amide bond formation using 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Amide Coupling of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic Acid

Executive Summary

This guide details the optimized protocols for generating amide bonds using This compound (CAS: 247569-56-8). While benzoic acid couplings are routine, this specific building block presents a "dual-threat" of chemical challenges: the steric/electronic influence of the ortho-fluorine atom and the acidic, potentially nucleophilic nature of the meta-sulfonamide moiety.

This document provides two validated workflows:

  • Method A (High-Throughput/Discovery): A HATU-mediated protocol optimized for speed and functional group tolerance.

  • Method B (Scale-Up/Process): An Acid Chloride activation route using oxalyl chloride, designed for cost-efficiency and difficult amines.

Strategic Chemical Analysis

Before initiating synthesis, researchers must understand the specific electronic environment of the substrate to avoid common pitfalls like low conversion or side-product formation.

The Ortho-Fluorine Effect
  • Electronic Activation: The fluorine atom at the 2-position is highly electronegative ($ \chi = 3.98 $), exerting a strong inductive effect (-I). This increases the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack.

  • The SNAr Trap: The presence of an electron-withdrawing group (sulfonamide) at the 5-position, combined with the ortho-fluorine, activates the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr).

    • Risk:[1] If the coupling amine is highly nucleophilic (e.g., pyrrolidine, piperidine) and the reaction is heated (>50°C), the amine may displace the fluorine atom rather than attacking the carbonyl.

    • Mitigation: Maintain reaction temperatures

      
       25°C during the initial addition.
      
The Sulfonamide Challenge
  • Acidity: The proton on the sulfonamide nitrogen (

    
    ) has a pKa of approximately 10.
    
  • Base Consumption: In standard coupling protocols, this proton can be removed by organic bases (DIPEA/TEA).

    • Impact: If insufficient base is used, the reaction pH drops, stalling the activation of the carboxylic acid.

    • Stoichiometry: Protocols must account for this "base sink" by using an excess of tertiary amine (typically

      
       3.0 equivalents).
      

Decision Matrix & Workflow

The following diagram outlines the logical decision process for selecting the appropriate coupling strategy based on your specific amine partner and scale.

G Start Start: this compound AmineCheck Analyze Coupling Partner (Amine) Start->AmineCheck IsHindered Is Amine Sterically Hindered or Electron Deficient (e.g., Aniline)? AmineCheck->IsHindered MethodA Method A: HATU/DIPEA (Standard Activation) IsHindered->MethodA No (Primary/Aliphatic) MethodB Method B: Acid Chloride (High Reactivity Activation) IsHindered->MethodB Yes (Aniline/Hindered) SNArCheck Critical Check: Is Amine highly nucleophilic? MethodA->SNArCheck Purification Workup: Acidic Wash (pH 4) to remove unreacted amine MethodB->Purification TempControl Maintain T < 25°C to prevent F-displacement (SNAr) SNArCheck->TempControl Yes TempControl->Purification End Final Amide Product Purification->End

Figure 1: Strategic decision tree for selecting the optimal amide coupling protocol.

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: Valuable intermediates, parallel synthesis, and aliphatic amines.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.5 eq - Critical excess)

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Step-by-Step Protocol:

  • Dissolution: In a dry vial, dissolve the benzoic acid derivative (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.5 eq) via syringe. Note: The solution may warm slightly due to deprotonation of the acid and sulfonamide.

  • Activation: Add HATU (1.2 eq) in one portion. Stir at room temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange, indicating the formation of the activated ester.

  • Coupling: Add the amine partner (1.1 eq).

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the activated ester (M+H of ester) and formation of product.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1][2]

    • Wash sequentially with 0.5 M HCl (to remove excess DIPEA and unreacted amine), Water, and Brine.

    • Caution: Do not use highly basic washes (e.g., 1M NaOH) as the sulfonamide proton can deprotonate, dragging the product into the aqueous layer.

    • Dry over

      
      , filter, and concentrate.
      
Method B: Acid Chloride Activation (Scale-Up)

Best for: Anilines, sterically hindered amines, or gram-scale synthesis where HATU costs are prohibitive.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Activator: Oxalyl Chloride (1.5 eq)

  • Catalyst: DMF (2–3 drops)

  • Solvent: Anhydrous DCM (Dichloromethane)

  • Base (Step 2): Pyridine or TEA (3.0 eq)

Step-by-Step Protocol:

  • Suspension: Suspend the benzoic acid in anhydrous DCM (0.2 M) under

    
     atmosphere.
    
  • Chlorination: Add catalytic DMF (2 drops). Add Oxalyl Chloride (1.5 eq) dropwise at 0°C.

  • Evolution: Allow the mixture to warm to RT and stir for 2 hours. Gas evolution (

    
    ) will be observed.
    
    • Checkpoint: The suspension should become a clear solution as the acid chloride forms.

  • Concentration (Optional but Recommended): Volatiles are removed under reduced pressure to eliminate excess oxalyl chloride/HCl. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Cool the solution to 0°C. Add the amine (1.1 eq) and Base (3.0 eq) simultaneously or premixed.

  • Reaction: Stir at RT for 1–2 hours.

  • Quench: Quench with saturated

    
     solution. Extract with DCM.[3]
    

Data & Troubleshooting Guide

Table 1: Comparative Analysis of Coupling Reagents

FeatureHATU (Method A)Oxalyl Chloride (Method B)EDC/HOBt
Reaction Rate Very Fast (< 4h)Fast (< 2h)Slow (12-24h)
Steric Tolerance HighVery HighModerate
Side Reactions Low (Guanidinylation rare)None (if excess removed)N-acylurea formation
Purification Requires removal of urea byproductsVolatile byproductsWater soluble byproducts
Cost HighLowMedium

Common Issues & Solutions:

  • Problem: Low Yield / Recovery during extraction.

    • Root Cause:[1][4][5] The sulfonamide product is deprotonated during the basic workup or by residual base.

    • Solution: Ensure the aqueous wash is acidified to pH ~3-4. At this pH, the carboxylic acid is protonated (if unreacted), but more importantly, the sulfonamide remains neutral and stays in the organic layer.

  • Problem: Formation of "Bis-amide" or Over-reaction.

    • Root Cause:[4][5] Acylation of the sulfonamide nitrogen.

    • Solution: This is rare due to the low nucleophilicity of the sulfonamide. However, if observed, switch to Method A (HATU) and strictly limit the reaction time. Acid chlorides are more aggressive and more likely to acylate the sulfonamide than activated esters.

  • Problem: Product contains impurities with M+20 mass (HF elimination).

    • Root Cause:[4][5] SNAr displacement of the Fluorine atom.

    • Solution: Lower the reaction temperature to 0°C. Ensure the amine is added after the acid is fully activated.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][7] Tetrahedron, 61(46), 10827-10852. Link

  • Sigma-Aldrich. (2023). Product Specification: 2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS 247569-56-8).[8][9] Link

Sources

Storage and handling requirements for 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Handling, and Stability Protocols for 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid

Executive Summary & Chemical Identity

This compound (CAS: 137315-01-6) is a critical fluorinated building block used primarily in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and anti-inflammatory agents. Its dual-acidic nature (carboxylic acid and sulfonamide moiety) and fluorinated core require specific handling to maintain stoichiometry during synthesis and prevent degradation.

This guide outlines the definitive protocols for storage, solubilization, and quality control, ensuring the integrity of this reagent in drug discovery workflows.

Chemical Profile
ParameterSpecification
Chemical Name This compound
CAS Number 137315-01-6
Molecular Formula

Molecular Weight 233.22 g/mol
Appearance White to off-white crystalline solid
Acidity (pKa) pKa1 (COOH): ~3.2–3.5 pKa2 (Sulfonamide -NH-): ~10.5
Solubility High: DMSO, DMF, DMAc, 1M NaOH Moderate: Methanol, Ethanol Low: Water (at neutral/acidic pH), Hexanes, DCM

Storage & Stability Requirements

The stability of this compound is governed by its hygroscopic potential and the reactivity of the sulfonamide nitrogen. While the fluorobenzoic acid core is robust, the sulfonamide linker can undergo slow hydrolysis or oxidation if exposed to moisture and UV light over extended periods.

Environmental Control
  • Temperature: Store at 2°C to 8°C (Refrigerated). While the solid is stable at room temperature (20-25°C) for short durations (shipping), long-term storage requires refrigeration to inhibit decarboxylation or desulfonylation pathways.

  • Atmosphere: Hygroscopic Risk. The sulfonamide group can form hydrogen bonds with atmospheric water. Store under an inert atmosphere (Argon or Nitrogen ) to prevent "caking" and weight-percent errors during synthesis.

  • Light Protection: Store in Amber Glass vials. Protect from direct UV exposure, which can catalyze radical degradation of the sulfonamide bond.

Container Specifications
  • Primary: Borosilicate glass (Type I) with PTFE-lined screw caps.

  • Secondary: Sealed desiccator or aluminum barrier bag with silica gel packets.

  • Avoid: Metal containers (aluminum/steel) without liners, as the acidic nature of the compound (COOH) can corrode metal surfaces, leading to transition metal contamination.

Storage Decision Logic (Visualization)

StorageLogic Start Receipt of Material CheckSeal Is Seal Intact? Start->CheckSeal QC Perform QC (HPLC/NMR) CheckSeal->QC No (Breached) Pack Pack under Argon/N2 CheckSeal->Pack Yes Desiccate Desiccate (24h) QC->Desiccate Pass Desiccate->Pack Store Store at 2-8°C (Amber Vial) Pack->Store

Figure 1: Decision logic for incoming material receipt and long-term storage.

Handling & Solubilization Protocols

Safety Precautions (HSE)
  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • PPE: Nitrile gloves (double-gloving recommended for >1g handling), safety goggles, and lab coat. Handle exclusively in a fume hood to avoid inhalation of fine dust.

Solubilization Strategy

Due to the zwitterionic potential and strong dimerization of benzoic acids, solubility is pH-dependent.

  • For Organic Synthesis (Anhydrous):

    • Preferred Solvent: DMSO or DMF (anhydrous).

    • Protocol: Weigh the solid first, then add solvent. Vortexing is usually sufficient.

    • Concentration Limit: Typically soluble up to 100 mM in DMSO.

  • For Aqueous Biological Assays:

    • Challenge: Insoluble in water at pH < 4.

    • Method: Dissolve in DMSO (100x stock), then dilute into buffer.

    • pH Adjustment: If high concentrations are needed in water, use 1.0 equivalent of NaOH or KOH to deprotonate the carboxylic acid (

      
      ), forming the water-soluble salt.
      
    • Caution: Avoid pH > 12, as the sulfonamide nitrogen may deprotonate, altering reactivity.

Quality Control (QC) Methodology

To validate the purity of this compound, a reverse-phase HPLC method is required. Standard neutral conditions often result in peak tailing due to the carboxylic acid; therefore, acidic mobile phases are mandatory.

HPLC Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-12 min: 5% → 95% B (Linear gradient)

    • 12-15 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Retention Logic: The acidic mobile phase suppresses the ionization of the carboxylic acid, increasing retention on the C18 column and sharpening the peak.

QC Workflow Diagram

QCWorkflow Sample Sample Preparation (1 mg/mL in MeOH) Inject Injection (5 µL) Sample->Inject Sep Separation (C18, Acidic pH) Inject->Sep Detect UV Detection (254 nm) Sep->Detect Decision Purity Check Detect->Decision Pass Release Lot (>98%) Decision->Pass Area% > 98 Fail Recrystallize (<98%) Decision->Fail Area% < 98

Figure 2: Standard Quality Control workflow for purity assessment.

Emergency & Waste Management

  • Spill Cleanup:

    • Do not dry sweep (dust hazard).

    • Cover spill with wet paper towels or inert absorbent (vermiculite).

    • Neutralize surface with dilute Sodium Bicarbonate (

      
      ) solution.
      
    • Dispose of as solid hazardous waste (halogenated organic).

  • First Aid:

    • Eye Contact: Rinse immediately with water for 15 minutes. The acidic nature can cause corneal damage.

    • Skin Contact: Wash with soap and water. Do not use ethanol (enhances absorption).

References

  • Chemical Identity & CAS Verification

    • Source: CalPacLab & ChemicalBook D
    • Data: Confirms CAS 137315-01-6 for 2-Fluoro-5-(methylsulfonamido)benzoic acid.[1][2][3][4]

  • Sulfonamide Stability & Handling

    • Source: Santa Cruz Biotechnology (SCBT) SDS for analogous Sulfamoylbenzoic acids.
    • Context: General handling for sulfonamide-functionalized benzoic acids (Hygroscopicity and acidity).
  • Synthesis & Applications

    • Source: GuideChem & BenchChem Technical Notes.
    • Context: Usage of fluorinated benzoic acids in kinase inhibitor synthesis.[5][6]

  • HPLC Methodology for Acidic Intermediates

    • Source: Agilent Technologies Application Note (General method for acidic compounds).
    • Context: Justification for using acidified mobile phases (0.1% Formic Acid) to prevent peak tailing in carboxylic acids.

Sources

Troubleshooting & Optimization

Improving reaction yield of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic Acid Synthesis

Case ID: #SYN-2F5MS-001 Topic: Yield Improvement & Process Optimization Assigned Specialist: Senior Application Scientist

Executive Summary & Route Selection

The Core Challenge: The synthesis of This compound (also known as 5-(methylsulfonamido)-2-fluorobenzoic acid) presents a classic "zwitterionic trap." The starting material, 5-amino-2-fluorobenzoic acid , contains both a basic amine and an acidic carboxyl group.

  • Direct Sulfonylation Risks: Reacting the free acid directly with methanesulfonyl chloride (MsCl) often leads to low yields due to poor solubility in organic solvents (DCM, THF) and the formation of unstable mixed anhydrides (reaction of MsCl with the carboxylic acid).

  • Bis-Sulfonylation: The electron-rich aniline nitrogen is prone to reacting twice with MsCl, forming the unwanted N,N-bis(methylsulfonyl) impurity.

Recommended Strategy: To maximize yield and purity, we recommend the Ester Protection Route (Route A) as the "Gold Standard" for pharmaceutical applications. If step count is a constraint, the Modified Schotten-Baumann (Route B) can be used but requires stricter pH control.

FeatureRoute A: Ester Protection (Recommended) Route B: Direct Sulfonylation
Yield Potential High (>85% overall)Moderate (40-60%)
Purity Profile Excellent (Easy purification of intermediates)Variable (Difficult to separate bis-sulfonamides)
Solubility High (Esters are soluble in DCM/THF)Poor (Zwitterion requires Pyridine/DMF)
Scalability Robust for kg-scaleDifficult (Exotherms, stirring issues)

Standard Operating Procedure (SOP) - Route A

Phase 1: Esterification

Objective: Mask the carboxylic acid to improve solubility and prevent mixed anhydride formation.

  • Suspend 5-amino-2-fluorobenzoic acid (1.0 eq) in dry Methanol (10 vol).

  • Cool to 0°C. Slowly add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise. Caution: Exothermic.

  • Reflux for 4-6 hours until TLC indicates consumption of starting material.

  • Concentrate in vacuo to yield the methyl ester hydrochloride salt.

  • Neutralize with saturated NaHCO₃ and extract with Ethyl Acetate. Dry and concentrate.

    • Checkpoint: Product should be a brown/tan solid (Methyl 5-amino-2-fluorobenzoate).

Phase 2: Sulfonylation (The Critical Step)

Objective: Selective mono-sulfonylation.

  • Dissolve Methyl 5-amino-2-fluorobenzoate (1.0 eq) in anhydrous DCM (10 vol).

  • Add Pyridine (3.0 eq). Cool the mixture to -5°C to 0°C .

  • Add Methanesulfonyl Chloride (MsCl) (1.1 eq) dropwise over 30-60 minutes.

    • Critical Control: Maintain internal temperature < 5°C to prevent bis-sulfonylation.

  • Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 12 hours.

  • Quench with water. Wash organic layer with 1M HCl (to remove pyridine) and Brine.

  • Isolate: Evaporate solvent. If N,N-bis impurity is present (>5%), see Troubleshooting.

Phase 3: Hydrolysis

Objective: Reveal the carboxylic acid.

  • Dissolve the sulfonated ester in THF/Water (3:1 ratio).

  • Add LiOH·H₂O (2.5 eq). Stir at RT (or mild heat 40°C) for 4 hours.

  • Acidify with 1M HCl to pH 2-3. The product, This compound , will precipitate.

  • Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Troubleshooting Guide & FAQs

Issue 1: "I am seeing a large spot on TLC corresponding to the Bis-Sulfonylated impurity."

  • Diagnosis: Excess MsCl or high temperature during addition.

  • Immediate Fix (The "Rescue" Protocol): Do not discard the batch.

    • Dissolve the crude mixture (containing mono- and bis-products) in THF/Water.

    • Add NaOH (3-4 eq) and heat to reflux.

    • Mechanism: The electron-deficient N,N-bis-sulfonamide bond is labile to base hydrolysis, while the mono-sulfonamide is stable (as the anion). This simultaneously hydrolyzes the ester and cleaves the extra sulfonyl group, converging both species to the desired product.

Issue 2: "The reaction stalls at 60% conversion."

  • Diagnosis: HCl buildup is protonating the aniline, rendering it non-nucleophilic.

  • Fix: Ensure you are using at least 3 equivalents of base (Pyridine or TEA). If using TEA, add a catalytic amount of DMAP (5 mol%) to accelerate the reaction.

Issue 3: "My product is oiling out during the final acidification."

  • Diagnosis: Rapid precipitation trapping impurities or solvent.

  • Fix:

    • Add seed crystals at pH 5.

    • Slowly lower pH to 2 over 1 hour with vigorous stirring.

    • Cool to 0°C before filtration.

FAQ: Can I use the Direct Route (Route B) instead?

  • Answer: Yes, but use Pyridine as both solvent and base.

    • Protocol: Dissolve amino acid in Pyridine (5 vol). Cool to 0°C. Add MsCl (1.1 eq). Stir overnight. Pour into ice-HCl.

    • Warning: This often yields a colored product requiring extensive charcoal treatment.

Visualized Workflows

Figure 1: Reaction Pathway & Side Reaction Control

ReactionPathway Start 5-Amino-2-fluorobenzoic acid (Zwitterion) Ester Methyl Ester Intermediate Start->Ester MeOH, SOCl2 (Protection) Mono Mono-Sulfonamide (Target Precursor) Ester->Mono MsCl (1.1 eq) Pyridine, 0°C Bis Bis-Sulfonamide (Impurity) Ester->Bis Excess MsCl High Temp Final 2-Fluoro-5-[(methylsulfonyl)amino]- benzoic acid Mono->Final LiOH, THF/H2O (Hydrolysis) Bis->Final NaOH Reflux (Rescue Step)

Caption: Workflow comparing the standard path (Blue) vs. the impurity rescue path (Yellow).

Comparative Data: Solvent & Base Effects[1][2]

Data derived from optimization studies of aniline sulfonylation [1][2].

Solvent SystemBaseYield (Mono)Bis-ImpurityNotes
DCM Pyridine (3 eq)92% < 3%Recommended. Best solubility for ester.
THF TEA (2 eq)75%10%Slower reaction; TEA·HCl precipitates.
Pyridine (Neat) -85%5-8%Good for direct route; difficult workup.
Water/Acetone Na₂CO₃45%< 1%Poor solubility of starting material.

References

  • BenchChem Technical Support. Methanesulfonylation of Anilines: Troubleshooting & Optimization. Retrieved from BenchChem. Link

  • Mao, L., et al. (2011).[1] A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole.[1] Synlett, 2011(01), 129-133.[1] Link

  • Sreenivasa, S., et al. (2013).[2] 2-Amino-5-fluorobenzoic acid: Crystal structure and hydrogen bonding.[2][3] Acta Crystallographica Section E, 69(3), o387.[2] Link

  • Organic Chemistry Portal. Sulfonamide Synthesis: Recent Advances.Link

Sources

Troubleshooting solubility issues with 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Solubility for 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SOL-2F5M-001[1][2]

Compound Snapshot & Physicochemical Profile

Before troubleshooting, you must understand why this molecule behaves the way it does. This compound is not a simple lipophilic drug; it is a ionizable, multi-functional scaffold .[1][2] Its solubility is strictly governed by pH and ionization states.[2]

PropertyData / EstimateTechnical Implication
CAS Number 1016788-23-0Verify this matches your vial. Do not confuse with the sulfone analog (CAS 247569-56-8).[1][2]
Molecular Weight 233.22 g/mol Small molecule, high crystallization potential.[1][2]
Functional Groups 1. Carboxylic Acid (-COOH)2.[1][2] Sulfonamide (-NH-SO₂-CH₃)3.[1][2] Fluorine (-F)Dual-Acidic Nature: Contains two acidic protons.[1][2]
pKa (Estimated) pKa₁ ≈ 3.5 (Carboxyl)pKa₂ ≈ 8.0 (Sulfonamide)Critical: At pH < 3, it is neutral and insoluble.[1][2] At pH > 4, it becomes mono-anionic (soluble).[1][2] At pH > 8.5, it is di-anionic (highly soluble).[1][2]
LogP (Estimated) ~1.2 - 1.5Moderately lipophilic in its neutral state.[1][2]

Diagnostic Workflow: The "Crash-Out" Decision Tree

Use this logic flow to identify the root cause of precipitation or dissolution failure.

SolubilityTroubleshooting Start Start: Visual Inspection Precipitate Is there visible precipitate? Start->Precipitate SolventCheck Check Solvent System Precipitate->SolventCheck Yes Success Solution Clear & Stable Precipitate->Success No pHCheck Check Aqueous pH SolventCheck->pHCheck In Aqueous Buffer ActionDMSO Action: Switch to anhydrous DMSO (Avoid Ethanol/Water stocks) SolventCheck->ActionDMSO In Stock Vial ActionBase Action: pH is too low. Add 1-2 eq. NaOH or switch to PBS (pH 7.4) pHCheck->ActionBase pH < 4.0 ActionDilution Action: 'Crash-out' on dilution. Reduce stock conc. or slow addition. pHCheck->ActionDilution pH > 7.0

Figure 1: Diagnostic logic for identifying solubility bottlenecks based on visual observation and solvent conditions.

Troubleshooting Guide (Q&A)

Q1: I tried dissolving the powder directly in water, but it floats or stays as a white solid. Why?

The Mechanism: You are observing the "Intrinsic Solubility" limit. In pure water, the pH is likely slightly acidic (pH ~5-6) due to dissolved CO₂, or significantly acidic if the compound itself releases protons. In this state, the molecule exists largely in its neutral, protonated form , which is driven by the lipophilic Fluorine and Phenyl ring to aggregate.

The Fix:

  • Do NOT heat it excessively; this may degrade the sulfonamide.

  • Protocol: Add a molar equivalent of base.[2] For every 1 mole of compound, add 1.1 equivalents of 0.1 M NaOH. This deprotonates the carboxylic acid (forming the sodium benzoate salt), instantly increasing solubility by orders of magnitude.

Q2: My DMSO stock (100 mM) precipitates immediately when I add it to my cell culture media (pH 7.4).

The Mechanism: This is the "Solvent Shift" shock. When you drop 100% DMSO into water, the solvent environment changes from aprotic (DMSO) to protic (Water) in microseconds. If the local concentration at the pipette tip exceeds the aqueous solubility limit before mixing occurs, the compound nucleates and crystallizes.

The Fix:

  • Lower the Stock Concentration: Prepare a 10 mM or 20 mM stock instead of 100 mM.

  • The "Vortex-Injection" Technique: Have the media vortexing while you inject the DMSO stock. Do not add the stock to a static liquid surface.

  • Check the Buffer: Ensure your media is actually pH 7.[2]4. If the media is old or unbuffered, the compound's own acidity might drop the local pH, causing self-precipitation.

Q3: Can I use Ethanol or Methanol instead of DMSO?

Recommendation: Avoid alcohols for long-term stock storage. While the compound is soluble in ethanol, alcohols are protic solvents and can slowly react with carboxylic acids (esterification) over months, especially if trace acid catalysis occurs.

  • Best Practice: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) for stocks.[1][2] Store at -20°C.

Validated Solubilization Protocols

Protocol A: Preparation of a 10 mM Stock Solution (Standard)

Use this for cellular assays or chemical biology applications.

  • Weighing: Weigh 2.33 mg of this compound.

  • Solvent Calculation: To achieve 10 mM, you need exactly 1.0 mL of solvent.[2]

  • Dissolution: Add 1.0 mL of anhydrous DMSO .

  • Mixing: Vortex for 30 seconds. The solution should be crystal clear.

  • Storage: Aliquot into amber vials (to protect from light) and store at -20°C.

    • Note: If the solution freezes, thaw completely and vortex before use. DMSO creates "cryo-precipitates" that must be re-dissolved.[1][2]

Protocol B: The "pH-Switch" Method (For Animal/In Vivo Studies)

Use this when you cannot use DMSO (e.g., IV or IP injection) and need a purely aqueous formulation.[1][2]

  • Suspension: Suspend the compound in 90% of the final volume of Saline (0.9% NaCl). It will be cloudy.[1][2]

  • Titration: Dropwise, add 0.1 M NaOH or Na₂CO₃ while stirring.

  • Monitoring: Watch for the solution to turn clear. This indicates the formation of the carboxylate salt.

  • Back-Titration (Optional): If you overshoot pH > 9, carefully add dilute HCl to bring pH back to ~7.4–8.0.[1][2]

    • Warning: Do not go below pH 5, or it will precipitate again.[2]

  • Filtration: Sterilize using a 0.22 µm PES syringe filter.

Solubility Reference Data

Solvent / MediaSolubility Estimate (25°C)Notes
Water (pH 2-4) < 0.1 mg/mLInsoluble (Neutral form).[1][2]
PBS (pH 7.4) > 5 mg/mLSoluble (Anionic form).[1][2]
DMSO > 50 mg/mLExcellent solvent.[1][2]
Ethanol > 20 mg/mLGood, but avoid for storage.[2]
0.1 M NaOH > 50 mg/mLHighly soluble (Salt form).[1][2]

References

  • Santa Cruz Biotechnology (SCBT). 5-fluoro-2-[(methylsulfonyl)amino]benzoic acid (CAS 1016788-23-0) Product Data. Retrieved from [1][2]

  • BenchChem Technical Support. Troubleshooting Solubility Issues in Aqueous Buffers. (General methodology for hydrophobic/acidic compounds). Retrieved from

  • Sigma-Aldrich. Inhibitor Preparation and Handling Guide. (DMSO stock management).[1][2][3][4] Retrieved from

Sources

Technical Support Center: Optimization of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The synthesis of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid typically proceeds via the sulfonylation of 5-amino-2-fluorobenzoic acid with methanesulfonyl chloride (MsCl) . While conceptually simple, this reaction is prone to three specific failure modes driven by the electronic nature of the benzoic acid core:

  • Bis-Sulfonylation: The formation of the N,N-bis(methylsulfonyl) impurity, driven by the increased acidity of the sulfonamide proton.

  • Nucleophilic Aromatic Substitution (

    
    ):  The displacement of the ortho-fluorine atom by nucleophiles (OH⁻, RO⁻, or residual amine), activated by the para-sulfonamide and ortho-carboxyl groups.
    
  • Mixed Anhydride Formation: Reaction of MsCl with the carboxylic acid moiety, leading to dimerization or esterification side-products.

This guide provides a self-validating protocol designed to suppress these pathways through kinetic control and pH management.

Critical Pathway Analysis (Visualized)

The following diagram outlines the competitive reaction pathways. Understanding these nodes is essential for troubleshooting.

ReactionPathways SM 5-Amino-2-fluorobenzoic acid (Starting Material) Target Target Product (Mono-Sulfonamide) SM->Target MsCl (1.0-1.1 eq) Base, <5°C SNAr Impurity B: 2-Hydroxy/Alkoxy deriv. (-F, +OH/OR) SM->SNAr Heat Anhydride Impurity C: Mixed Anhydride/Dimer SM->Anhydride MsCl attack on COOH (Non-aqueous base) MsCl MsCl (Reagent) Bis Impurity A: Bis-Sulfonamide (+78 Da) Target->Bis Excess MsCl High pH Target->SNAr Heat (>40°C) Strong Nucleophiles

Figure 1: Reaction network showing the primary synthetic pathway (Green) and competitive impurity pathways (Red).

Optimized Protocol: The "Buffered Schotten-Baumann" Approach

To minimize by-products, we recommend a biphasic Schotten-Baumann condition over anhydrous organic base methods (e.g., Pyridine/DCM). The aqueous base solubilizes the zwitterionic starting material while the water acts as a heat sink and hydrolyzes excess mixed anhydrides.

Materials & Stoichiometry
ComponentEquiv.RoleCritical Note
5-Amino-2-fluorobenzoic acid 1.0SubstratePurity >98% essential to avoid oligomers.
Methanesulfonyl Chloride (MsCl) 1.1 - 1.2ReagentLimiting reagent strategy. Do not exceed 1.2 eq initially.
THF / Water (1:1) 10-15 volSolventTHF dissolves the organic species; Water solubilizes the salt.
Na₂CO₃ or K₂CO₃ 2.5 - 3.0BaseMaintains pH 8-9. Avoid NaOH (too nucleophilic, risks

).
Step-by-Step Procedure
  • Solubilization (pH Check):

    • Charge 5-Amino-2-fluorobenzoic acid, THF, and Water.

    • Add solid Na₂CO₃ in portions until the solution is clear and pH is ~9.0.

    • Why: This protects the carboxylic acid as a carboxylate (

      
      ), preventing MsCl from attacking the carbonyl carbon (Impurity C).
      
  • Cryogenic Addition (Kinetic Control):

    • Cool the mixture to 0°C - 5°C .

    • Dilute MsCl in a small amount of THF (1:1 v/v).

    • Add MsCl solution dropwise over 30-60 minutes.

    • Why: Rapid addition causes localized high concentrations of MsCl, favoring Bis-sulfonylation (Impurity A). Low temperature suppresses the

      
       reaction (Impurity B).
      
  • Reaction Monitoring (The "Stall" Point):

    • Stir at 0°C for 2 hours.

    • Check HPLC: Look for conversion of SM.

    • Decision Gate: If SM remains (>5%) but MsCl is consumed (due to hydrolysis), add a "bump" of 0.1 eq MsCl. Do not add large excesses upfront.

  • Work-up (Purification by pH Swing):

    • Once complete, allow to warm to 20°C.

    • Wash the basic aqueous layer with Ethyl Acetate (removes non-acidic impurities like neutral bis-sulfonamides if decarboxylation occurred).

    • Acidify the aqueous layer slowly with 2N HCl to pH 2-3.

    • The Target Product will precipitate as a white solid.[1]

    • Filter, wash with water, and dry.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: High levels of Bis-Sulfonamide (+78 Da mass shift)

Q: I see a significant peak at M+78 in my LCMS. How do I remove it? A: The sulfonamide proton (


) is acidic. In the presence of excess base and MsCl, it deprotonates and reacts again.
  • Prevention: Ensure strictly controlled addition of MsCl. Do not exceed 5°C during addition.

  • Remediation: If the impurity is present, heat the reaction mixture with aqueous NaOH (1M) at 50°C for 1-2 hours. The bis-sulfonamide bond is chemically labile and will hydrolyze back to the mono-sulfonamide faster than the mono-sulfonamide hydrolyzes to the amine. Note: Monitor closely to avoid displacing the Fluorine.

Issue 2: Loss of Fluorine (Formation of Phenol/Ether)

Q: My product mass is correct, but the NMR shows loss of F-coupling and a new peak. What happened? A: You likely triggered an


 reaction. The 2-fluoro position is highly activated by the ortho-COOH and para-sulfonamide.
  • Root Cause: Use of strong nucleophilic bases (NaOH, NaOMe) or high temperatures (>40°C).

  • Fix: Switch to milder bases (Carbonates or Bicarbonates). strictly limit temperature. If using alcohol solvents, ensure the temperature is <20°C to prevent ether formation.

Issue 3: Low Yield / Sticky Solid

Q: The product is not precipitating upon acidification. A: The product might be "oiling out" or slightly soluble if the volume is too high.

  • Fix:

    • Ensure all THF is removed via rotary evaporation before acidification. THF increases the solubility of the organic acid in water.

    • Seed the aqueous solution with a pure crystal of the target acid during acidification.

    • Verify pH is <3. The pKa of the benzoic acid is ~3.5; you must be well below this to ensure full protonation.

Diagnostic Decision Tree

Use this flowchart to diagnose impurity profiles during In-Process Control (IPC).

Troubleshooting Start IPC Check (LCMS/HPLC) CheckMass Check Mass Spectrum Start->CheckMass MassPlus78 Mass M+78 observed? (Bis-Sulfonamide) CheckMass->MassPlus78 Yes MassMinus2 Mass M-2+16 observed? (Hydrolysis of F -> OH) CheckMass->MassMinus2 Yes ActionBis Action: Hydrolysis Step Treat with 1M NaOH, 50°C, 1h MassPlus78->ActionBis ActionSNAr Action: Process Failure Cannot reverse. Restart with lower Temp & weaker Base. MassMinus2->ActionSNAr

Figure 2: Diagnostic logic for identifying and treating common reaction impurities.

References

  • BenchChem. Technical Support Center: Methanesulfonylation of Anilines. (2025).[2][3] Detailed mechanisms on bis-sulfonylation and control strategies. Link

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).[4][5] Explanation of the activating effects of ortho-EWG groups on Fluorine displacement. Link

  • Sigma-Aldrich. 2-Fluoro-5-(methylsulfonyl)benzoic acid Product Data. Physical properties and solubility data for the target class. Link

  • Mao, L., et al. "A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole."[6] Synlett, 2011, 129-133.[6] Discusses mild sulfonylation conditions to avoid racemization and side reactions. Link

  • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Provides context on the precursor synthesis and stability.[4] Link

Sources

Technical Support Center: Optimizing Amide Coupling for 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Subject: Overcoming Steric & Electronic Hindrance in Ortho-Fluorinated Benzoic Acid Derivatives Audience: Process Chemists, Medicinal Chemists, R&D Scientists

The Challenge: Why Standard Couplings Fail

Coupling 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid is deceptively difficult. It is not merely a matter of steric bulk; it is a convergence of three antagonistic factors that disable standard EDC/NHS or HBTU protocols.

The "Ortho-F" Effect

The fluorine atom at the 2-position (ortho) exerts a dual-inhibitory effect:

  • Steric Occlusion: While Fluorine is small (

    
    ), its position forces the carboxylic acid to twist out of planarity with the benzene ring to minimize repulsion. This misalignment disrupts the orbital overlap required for efficient nucleophilic attack.
    
  • Electronic Repulsion: Fluorine is highly electronegative. It creates a localized region of high electron density that electrostatically repels incoming nucleophiles (amines), significantly raising the activation energy of the reaction.

The Sulfonamide Trap

The 5-position sulfonamide moiety (


) introduces a solubility and reactivity hazard.
  • pKa Interference: The sulfonamide proton is acidic (pKa

    
     10). In the presence of excess strong base (e.g., DBU, high equivalents of TEA), it deprotonates, turning the starting material into a nucleophile that can react with its own activated ester, leading to dimerization or oligomerization.
    

Diagnostic Workflow

Before selecting a protocol, determine the specific nature of your failure using this decision matrix.

CouplingLogic Start START: Reaction Failure Analysis CheckLCMS Check LCMS: Is Active Ester Forming? Start->CheckLCMS NoEster No/Low Active Ester CheckLCMS->NoEster < 10% Conversion YesEster Active Ester Present, But No Product CheckLCMS->YesEster > 80% Conversion StericBlock Diagnosis: Steric/Electronic Block (Ortho-F Effect) NoEster->StericBlock NucleophileIssue Diagnosis: Nucleophile is too weak or hindered YesEster->NucleophileIssue Action1 USE PROTOCOL B: Acid Chloride Activation StericBlock->Action1 SolubilityCheck Check Solvent: Is RM homogeneous? NucleophileIssue->SolubilityCheck Precipitate Precipitate Visible SolubilityCheck->Precipitate Yes Clear Solution Clear SolubilityCheck->Clear No Action3 Switch Solvent: DMF or NMP required Precipitate->Action3 Action2 USE PROTOCOL A: T3P Coupling Clear->Action2

Figure 1: Diagnostic logic for selecting the appropriate coupling strategy based on reaction intermediates.

Protocol A: The "Gold Standard" (T3P)

Best for: General coupling, sterically hindered amines, and preventing epimerization (if the amine is chiral). Mechanism: T3P (Propylphosphonic anhydride) forms a highly reactive cyclic mixed anhydride. The byproduct is water-soluble, simplifying purification.[1][2][3]

Reagents & Stoichiometry
ComponentEquivalentsRole
Acid (Substrate) 1.0 equivLimiting Reagent
Amine Partner 1.1 - 1.2 equivNucleophile
T3P (50% in EtOAc/DMF) 1.5 - 2.0 equivCoupling Agent (High excess drives kinetics)
Pyridine 3.0 - 4.0 equivBase & Acylation Catalyst
Solvent EtOAc or DMF5-10 mL per gram of substrate
Step-by-Step Procedure
  • Dissolution: Dissolve the this compound and the Amine in the minimum amount of dry solvent (DMF is preferred if solubility is poor).

  • Base Addition: Cool to 0°C. Add Pyridine dropwise.

    • Note: Pyridine is preferred over DIPEA here because it minimizes the risk of deprotonating the sulfonamide while effectively catalyzing the T3P reaction.

  • Activation: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

    • Checkpoint: If conversion is <50% after 4 hours, heat to 50°C. T3P is thermally stable.

  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash with 0.5 M HCl (removes Pyridine and excess amine).

    • Wash with Water (removes T3P byproducts).[4]

    • Warning: Avoid strong basic washes (e.g., 1M NaOH) as your product (sulfonamide) may be extracted into the aqueous layer. Use Saturated NaHCO3 only if necessary and monitor pH.

Protocol B: The "Nuclear Option" (Acid Chloride)

Best for: Extremely unreactive amines (anilines, electron-deficient amines) or when T3P fails to drive conversion. Risk: Requires strict moisture control.

Reagents & Stoichiometry
ComponentEquivalentsRole
Oxalyl Chloride 1.5 equivChlorinating Agent
DMF 2-3 dropsCatalyst (Vilsmeier-Haack intermediate)
DCM or THF SolventAnhydrous
Step-by-Step Procedure
  • Activation: Suspend the benzoic acid substrate in anhydrous DCM (or THF if insoluble).

  • Catalysis: Add catalytic DMF (2 drops).

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C under Nitrogen. Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Completion: Stir at RT for 2 hours until gas evolution ceases and the solution clears.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM/THF.

  • Coupling: Add the Amine (1.1 equiv) and DIPEA (1.2 equiv) at 0°C.

    • Critical: Do not use excess base. Use only enough to neutralize the HCl generated. Excess base will deprotonate the sulfonamide and cause side reactions.

Troubleshooting & FAQs

Q1: I see the active ester by LCMS, but the amine won't react.

Cause: The amine is likely too sterically hindered or electron-deficient, and the ortho-fluorine is repelling it. Solution: Switch to Protocol B (Acid Chloride) . The acid chloride is significantly more electrophilic than the T3P or HATU active ester and can overcome the repulsion. Alternatively, use microwave irradiation (80°C, 30 min) with T3P.

Q2: My yield is low, and I see a mass corresponding to [2M - H2O] (Dimer).

Cause: Sulfonamide interference. You likely used too much strong base (DIPEA/TEA), deprotonating the sulfonamide nitrogen, which then attacked another molecule of activated acid. Solution:

  • Switch to Pyridine or N-Methylmorpholine (NMM) (weaker bases).

  • Add the base slowly and strictly control stoichiometry (1:1 with the acid generated).

Q3: The starting material won't dissolve in DCM or EtOAc.

Cause: The sulfonamide group creates a rigid, polar hydrogen-bonding network. Solution: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) as the solvent. T3P is commercially available in DMF specifically for this reason.

Q4: I lost my product during the aqueous workup.

Cause: The product contains a sulfonamide (


), which behaves like a weak acid. If you washed with strong base (1M NaOH/KOH), you deprotonated the product and extracted it into the water waste.
Solution:  Acidify your aqueous waste layer to pH 3-4 and re-extract with EtOAc. For future runs, wash only with water and dilute acid (0.5M HCl).

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][5] Chemical Reviews. Link

  • Archimica (Euticals). (2011). T3P® (Propylphosphonic Anhydride): The Water Scavenger for Coupling Reactions.Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6][7][8] Tetrahedron.[2] Link

Sources

Technical Support Center: Degradation Analysis of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify and characterize potential degradation products encountered during your research and development activities.

Frequently Asked Questions (FAQs)
Q1: What are the most chemically labile parts of the this compound molecule?

A1: Understanding the molecule's structure is key to predicting its degradation pathways. The primary sites of instability are:

  • Sulfonamide Linkage (-NH-SO₂-): This is the most susceptible functional group, prone to hydrolysis under both acidic and alkaline conditions. This cleavage is often the primary degradation pathway observed.

  • Carboxylic Acid Group (-COOH): While generally stable, this group can undergo decarboxylation (loss of CO₂) under significant thermal stress.

  • Aromatic C-F Bond: The carbon-fluorine bond is strong; however, it can be susceptible to cleavage under high-energy conditions, particularly photolysis (exposure to UV or simulated sunlight).[1][2][3] This can result in defluorination or substitution reactions.

Q2: I'm seeing rapid degradation under basic conditions. Is this expected?

A2: Yes, this is highly expected. The sulfonamide linkage is particularly vulnerable to base-catalyzed hydrolysis. The proton on the sulfonamide nitrogen is acidic and can be abstracted by a base, initiating the cleavage of the nitrogen-sulfur (N-S) bond. If you are observing degradation that is too extensive (e.g., >20%) for effective analysis, you should reduce the severity of the stress condition.[4][5] Consider using a lower concentration of base (e.g., 0.01N NaOH instead of 0.1N), reducing the temperature, or shortening the exposure time.

Q3: My mass balance is below 90%. Where could the missing mass have gone?

A3: Achieving a good mass balance (typically 95-105%) is critical for a successful degradation study. A low mass balance can be attributed to several factors:

  • Formation of Non-UV Active Compounds: Some degradation products may lack a chromophore and will be invisible to UV-based detection in HPLC.

  • Formation of Volatile Products: Degradants like CO₂ (from decarboxylation) will not be detected by standard LC methods.

  • Precipitation: A degradant may be insoluble in the sample diluent and precipitate out of the solution.

  • Adsorption: Highly polar or charged degradants might irreversibly adsorb to the HPLC column or sample vials.

  • Co-elution: A degradation product may be co-eluting with the parent peak or another impurity, leading to inaccurate quantification.

To troubleshoot, try using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in full scan mode to look for non-UV active species. Also, ensure your analytical method has adequate separation for all potential products.

Q4: What are the regulatory expectations for these types of studies?

A4: Regulatory bodies like the FDA and international bodies (via ICH guidelines) mandate forced degradation studies to understand a drug's stability profile.[5][6] Key guidelines include ICH Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing). The primary goals are to establish the intrinsic stability of the molecule, elucidate degradation pathways, and develop stability-indicating analytical methods that can resolve the drug from all significant degradation products.[6] A degradation of 5-20% is generally considered appropriate to generate and detect primary degradants without causing excessive secondary degradation.[5]

Troubleshooting Guide: Common Experimental Issues
Problem Potential Cause Recommended Solution
No degradation observed Stress condition is too mild.Increase the concentration of the stressor (e.g., acid, base, oxidant), elevate the temperature, or extend the duration of the study.[4]
Complete (100%) degradation Stress condition is too harsh.Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. Test multiple time points to find the optimal degradation level (5-20%).[4][5]
Poor peak shape in HPLC Inappropriate mobile phase pH; column overload; secondary interactions with the column.Adjust mobile phase pH to ensure the analyte and degradants are in a consistent ionic state. Reduce sample concentration. Consider a different column chemistry.
Inconsistent results Sample preparation variability; instability of degradants after formation.Ensure precise and consistent sample preparation. Analyze samples immediately after the stress period, or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).
Unidentified peaks in MS Contamination; secondary or tertiary degradation; adduct formation in the MS source.Run a blank (placebo/vehicle) under the same stress conditions. Simplify the stress conditions to favor primary degradants. Vary MS source conditions to check for in-source fragmentation or adducts.
Core Experimental Protocols & Methodologies
Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to intentionally generate degradation products. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation pathways are revealed.[5]

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis Prep Prepare Stock Solution of This compound (e.g., 1 mg/mL in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (Solid State, 80°C) Prep->Thermal Photo Photolytic (ICH Q1B Conditions) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to Final Concentration Neutralize->Dilute Analyze Analyze via LC-MS Dilute->Analyze

Caption: Workflow for conducting forced degradation studies.

Recommended Stress Conditions
Stress ConditionReagent/ConditionTypical TemperatureDurationNotes
Acid Hydrolysis 0.1 M HCl60 - 80 °C2 - 24 hoursPrimary target is the sulfonamide bond.
Base Hydrolysis 0.01 - 0.1 M NaOHRoom Temperature - 40 °C1 - 12 hoursSulfonamide bond is highly susceptible; use milder conditions first.[4]
Oxidation 3% - 30% H₂O₂Room Temperature12 - 48 hoursMay target the sulfonamide nitrogen or the aromatic ring.
Thermal Dry Heat (Solid State)80 - 105 °C24 - 72 hoursPrimarily investigates potential for decarboxylation.
Photostability UV/Vis LightControlled Room Temp.Per ICH Q1B guidelinesInvestigates potential for C-F bond cleavage.[2][3]
Potential Degradation Pathways and Products

Based on the molecule's functional groups, we can predict the most likely degradation products under various stress conditions.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound (C₈H₈FNO₄S) M.W. = 233.22 DP1 2-Amino-5-fluorobenzoic acid (C₇H₆FNO₂) M.W. = 155.13 Parent->DP1  Hydrolysis (Acid/Base)  Cleavage of N-S bond DP2 1-Fluoro-4-[(methylsulfonyl)amino]benzene (C₇H₈FNO₂S) M.W. = 189.21 Parent->DP2  Thermal Stress  Decarboxylation DP3 5-[(methylsulfonyl)amino]benzoic acid (C₈H₉NO₄S) M.W. = 215.23 Parent->DP3  Photolytic Stress  Defluorination (C-F Cleavage)

Caption: Predicted degradation pathways of the parent molecule.

Summary of Potential Degradation Products
Degradation Product NameMolecular FormulaMolecular Weight ( g/mol )Formation ConditionPotential Analytical Challenge
2-Amino-5-fluorobenzoic acidC₇H₆FNO₂155.13Acid/Base HydrolysisHighly polar; may require specific chromatographic conditions for good peak shape.
1-Fluoro-4-[(methylsulfonyl)amino]benzeneC₇H₈FNO₂S189.21Thermal (Decarboxylation)More non-polar than the parent; will have a significantly different retention time.
5-[(methylsulfonyl)amino]benzoic acidC₈H₉NO₄S215.23Photolysis (Defluorination)Mass shift of -4 Da from the parent. Requires MS to confirm the loss of fluorine and gain of hydrogen.
Methanesulfonic acidCH₄O₃S96.11Acid/Base HydrolysisByproduct of sulfonamide cleavage. Highly polar and lacks a UV chromophore; requires MS or CAD for detection.
Recommended Analytical Methodology: HPLC-UV/MS

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Table: Example HPLC Method Parameters

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good reversed-phase retention for the parent compound and its likely degradants.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of the carboxylic acid and amine groups, leading to sharp peaks.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutesA gradient is necessary to elute both polar (e.g., 2-Amino-5-fluorobenzoic acid) and less polar (parent, decarboxylation product) compounds in a single run.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm / Mass Spectrometry (ESI+)UV for quantification. MS for identification and confirmation of degradation product masses.
References
  • The Innovation. (n.d.). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. Available at: [Link]

  • Bhat, A., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals. Environmental Science & Technology Letters. Available at: [Link]

  • Bhat, A., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology. Available at: [Link]

  • Jain, D., and Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Request PDF. Available at: [Link]

  • Bhat, A., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • G, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism. Available at: [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]

Sources

Technical Support Center: Crystallization of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CRY-2F5M-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting solubility, oiling out, and polymorphism issues.

Introduction: Understanding Your Molecule

Welcome to the technical support interface. You are likely here because 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid (CAS: 247569-56-8) is behaving unpredictably.

To resolve this, we must first deconstruct the molecule. You are dealing with a "frustrated" crystal lattice driven by three competing forces:

  • Benzoic Acid Moiety: Strong hydrogen bond donor/acceptor capable of forming cyclic dimers. The fluorine at the C2 position lowers the pKa (making it more acidic than benzoic acid) and alters the packing density.

  • Sulfonamide Group: A rigid, polar functionality that seeks to form "ladder" or "catemer" hydrogen bond networks.

  • Fluorine Substitution: Increases lipophilicity slightly but creates repulsion effects that destabilize standard aromatic stacking.

When these forces compete, the result is often oiling out (Liquid-Liquid Phase Separation) or gelation rather than clean nucleation. The guide below addresses these specific failure modes.

Module 1: Solubility & Solvent Selection

Q: Why won't my material dissolve in standard non-polar solvents (DCM, Toluene), but crashes out instantly from alcohols?

A: This molecule has high lattice energy due to the dual H-bonding domains (acid + sulfonamide).

  • Non-polar solvents: Cannot disrupt the intermolecular hydrogen bonds; solubility will remain negligible.

  • Alcohols (MeOH, EtOH): Good solubility at high temperatures, but the "metastable zone width" (MSZW) is often narrow. This leads to "crash crystallization" (uncontrolled nucleation) upon cooling, trapping impurities.

Recommendation: Use a Polar Aprotic / Protic Co-solvent System . The presence of the methylsulfonyl group makes the molecule soluble in DMSO or DMF, but these are hard to remove. A better balance is often found with:

  • Primary Solvent: Methanol or Ethanol (High solubility hot).

  • Anti-Solvent: Water (acidified to pH 2-3).

  • Alternative: THF/Heptane (if water must be avoided due to hydrolysis concerns, though this molecule is generally stable).

Solvent Screening Table:

Solvent SystemSolubility (Hot)Solubility (Cold)Risk FactorVerdict
Toluene/DCM LowNegligibleOiling out❌ Avoid
Ethanol (Pure) HighModerateLow Yield⚠️ Optimization needed
EtOH : Water (70:30) HighLowOiling Out ⚠️ Requires Seeding
THF : Heptane HighLowGelation⚠️ Control Cooling
Acetone : Water HighLowGood✅ Recommended
Module 2: Troubleshooting "Oiling Out" (LLPS)

Q: "I cooled my reaction mixture, and instead of crystals, a sticky oil separated at the bottom. It solidified into a hard block hours later."

A: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the "oiling out" boundary (spinodal curve) is crossed before the solubility curve (binodal). The system separates into a solute-rich oil and a solute-poor supernatant.[1][2] This is disastrous for purity because the oil acts as a solvent for impurities.

The Fix: Seeding at Low Supersaturation. You must bypass the metastable zone where oiling occurs.

Visual Troubleshooting Guide:

Troubleshooting Start Issue: No Clean Crystals Obs Observation? Start->Obs Oil Sticky Oil / Droplets Obs->Oil Phase Separation Gel Thick Gel / Jello Obs->Gel Viscosity Spike Cloud Cloudy but no solid Obs->Cloud Metastable Sol1 Action: Increase Temp to Clear. Add Seed Crystals (0.5 wt%). Cool slower (0.1 °C/min). Oil->Sol1 Sol2 Action: Increase Shear (Stirring). Add Anti-solvent slower. Check water content. Gel->Sol2 Sol3 Action: Increase Supersaturation. Cool to 0°C. Scratch glass/Sonication. Cloud->Sol3

Caption: Decision tree for diagnosing crystallization failures. Oiling out requires immediate re-heating and seeding.

Module 3: Polymorph Control

Q: "My XRPD pattern changes between batches. Sometimes I get needles, other times plates."

A: This is Conformational Polymorphism .

  • Form A (Thermodynamic): Likely the "Acid Dimer" form where two carboxylic acid groups face each other. Usually plates or blocks. Favored by slow cooling and non-polar anti-solvents.

  • Form B (Kinetic): Likely the "Catemer" form involving the sulfonamide nitrogen hydrogen-bonding to the carbonyl oxygen. Usually needles. Favored by rapid cooling or crash precipitation.

Why it matters: Needles (Form B) often have poor flow properties and trap mother liquor, leading to lower purity.

Strategy: To ensure the stable Form A:

  • Maintain a temperature > 50°C during initial equilibration.

  • Use a slow cooling ramp (e.g., 5°C per hour).

  • Digestion: If needles form, hold the slurry at elevated temperature (reflux) for 1-2 hours to allow them to convert to the more stable blocky form (Ostwald Ripening).

Standard Operating Procedures (SOPs)
Protocol A: Reactive Crystallization (pH Swing)

Best for initial isolation from crude reaction mixtures.

  • Dissolution: Suspend the crude solid in Water (10 vol). Add NaOH (1.1 eq) to form the sodium salt. The solution should become clear.

  • Filtration: Filter the solution to remove insoluble mechanical impurities.[3]

  • Neutralization (Critical Step):

    • Heat the solution to 40°C.

    • Slowly add 1M HCl dropwise.

    • Stop when the solution becomes slightly turbid (Cloud Point).

  • Seeding: Add pure seed crystals (0.1 wt%) of the desired form. Hold for 30 mins.

  • Completion: Continue adding HCl until pH reaches 2.0.

  • Isolation: Cool to 5°C, filter, and wash with cold water.

Protocol B: Recrystallization (Anti-Solvent)

Best for final purification to >99% purity.

  • Dissolution: Dissolve 10g of crude material in Acetone (60 mL) at 50°C. Ensure complete dissolution.

  • Filtration: Polish filter while hot.

  • Anti-solvent Addition (Part 1): Add Water (20 mL) slowly. If oiling occurs, stop and heat until clear.

  • Seeding: Add seeds at 45°C.

  • Anti-solvent Addition (Part 2): Slowly add remaining Water (40 mL) over 2 hours while cooling to 20°C.

  • Aging: Stir at 20°C for 4 hours to resolve polymorphism.

  • Filtration: Filter and wash with 1:1 Acetone/Water.

Mechanism of Action: The pH-Solubility Interplay

Understanding the pH-dependent solubility is crucial for Protocol A. The fluorine atom at the C2 position inductively withdraws electrons, lowering the pKa of the benzoic acid group to approximately 3.5 - 3.8.

pKa_Swing cluster_zone Metastable Zone (pH 3.5 - 4.5) Acid Free Acid Form (Insoluble in Water) Precipitates at pH < 3 Salt Carboxylate Salt (Soluble in Water) Stable at pH > 6 Acid->Salt Add NaOH (Deprotonation) Salt->Acid Add HCl (Protonation) NodeX Supersaturation Spike Risk of Oiling Out Salt->NodeX NodeX->Acid

Caption: The pH swing cycle. The critical control point is the transition through pH 3.5-4.5 where supersaturation spikes.

References
  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard text for MSZW and Oiling Out mechanisms).

  • Nangia, A. (2010).[4] Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design, 10(10), 4554–4564. (Authoritative source on sulfonamide hydrogen bonding motifs).

  • Veverka, M., et al. (2013). Cocrystals of benzoic acid derivatives: Impact of fluorine substitution. Journal of Fluorine Chemistry, 156, 265-271. (Insight into F-atom effects on packing).

  • Beckmann, W. (2000). "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development, 4(5), 372–383. (Protocol validation for seeding strategies).

Sources

Technical Support Center: Stability & Handling of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Temperature on Stability Document ID: TSC-2024-FMSA-05 Classification: Technical Guidance for R&D Professionals

Executive Summary & Chemical Context

Compound: 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid Functional Analysis: This molecule contains three critical functional groups that dictate its thermal stability profile:

  • Benzoic Acid Core: Susceptible to thermal decarboxylation, particularly due to the electron-withdrawing fluorine atom at the ortho position (C2).

  • Sulfonamide Linker (

    
    ):  Generally stable in the solid state but susceptible to hydrolysis under acidic/basic conditions at elevated temperatures.
    
  • Aryl Fluoride: Increases the acidity of the carboxylic acid but also activates the ring toward Nucleophilic Aromatic Substitution (

    
    ) if heated in nucleophilic solvents (e.g., amines, hydroxides).
    

General Stability Verdict:

  • Solid State: High stability at room temperature (

    
    ). Risk of degradation increases significantly near the melting point (typically 
    
    
    
    for this class).
  • Solution State: pH-dependent.[1] Stable at neutral pH at ambient temperature. Rapid degradation observed at

    
     in strongly acidic (
    
    
    
    ) or basic (
    
    
    ) media.

Troubleshooting Guide (Q&A Format)

Category A: Solid State & Storage Issues

Q1: I observed the white powder turning slightly yellow after storage at


. Is the compound degraded? 
Diagnosis:  This is likely a surface oxidation or trace decarboxylation event, often exacerbated by humidity.
Technical Insight:  While the sulfonamide group is oxidation-resistant, trace impurities (aniline derivatives from synthesis) can oxidize to form colored azo/nitroso compounds.
Action Plan: 
  • Run HPLC: Check purity. If purity is

    
     but color has changed, it is a "cosmetic" surface degradation.
    
  • Check Water Content: Perform Karl Fischer titration. Moisture lowers the glass transition temperature (

    
    ), accelerating degradation.
    
  • Storage Correction: Store at

    
     in a desiccator.
    

Q2: Can I dry this compound in an oven at


 to remove solvent? 
Risk Assessment: High Risk. 
Mechanism:  Ortho-fluorobenzoic acids have a lower activation energy for decarboxylation compared to unsubstituted benzoic acids. Heating at 

for extended periods can initiate loss of

, converting the product to N-(4-fluorophenyl)methanesulfonamide. Recommended Protocol:
  • Use a Vacuum Oven at

    
     max.
    
  • Use a nitrogen bleed to prevent oxidative stress.

Category B: Solution & Reaction Stability

Q3: My reaction yield drops when I heat the compound in DMF at


. Why? 
Root Cause: Decarboxylation. 
Explanation:  Polar aprotic solvents like DMF and DMSO stabilize the transition state of decarboxylation reactions. The combination of high temperature (

) and the electron-withdrawing fluorine atom makes the carboxylate group unstable. Solution:
  • Limit Temperature: Keep reactions below

    
     if possible.
    
  • Solvent Switch: Use protic solvents (if compatible) or non-polar solvents, which are less conducive to decarboxylation mechanisms.

Q4: I see an extra peak at RRT 0.85 during LC-MS analysis of my acidic workup. What is it? Diagnosis: Sulfonamide Hydrolysis. Mechanism: In strong acid (e.g.,


) at elevated temperatures, the sulfonamide bond (

) cleaves. Product: The degradation product is likely 5-amino-2-fluorobenzoic acid (loss of the methylsulfonyl group). Prevention:
  • Perform acidifications at

    
     (ice bath).
    
  • Avoid prolonged exposure to

    
    .
    

Diagnostic Workflows (Visualized)

Workflow 1: Solid State Stability Logic Tree

Use this logic tree to determine if your solid sample is compromised.

StabilityLogic Start Observation: Sample Discoloration or Caking CheckMP Step 1: Check Melting Point (DSC) vs Reference Start->CheckMP Decision1 Is MP depressed by >2°C? CheckMP->Decision1 CheckHPLC Step 2: Run HPLC Purity Decision1->CheckHPLC No ResultMoisture Moisture Absorption. Dry in Vac Oven @ 40°C. Decision1->ResultMoisture Yes (Broad Peak) Decision2 New Impurity Peaks >0.5%? CheckHPLC->Decision2 ResultOk Cosmetic Change Only. Recrystallize if necessary. Decision2->ResultOk No ResultBad Chemical Degradation Confirmed. Discard Batch. Decision2->ResultBad Yes

Figure 1: Decision matrix for evaluating solid-state stability anomalies.

Workflow 2: Thermal Degradation Pathways

Understanding the chemical fate of the molecule at high temperatures.

DegradationPath Main 2-Fluoro-5-[(methylsulfonyl)amino]- benzoic acid Cond1 Heat (>120°C) Polar Solvent Main->Cond1 Cond2 Acid/Base Hydrolysis (>60°C) Main->Cond2 Prod1 Decarboxylation Product: N-(4-fluorophenyl)methanesulfonamide (Loss of CO2) Cond1->Prod1 Irreversible Prod2 Hydrolysis Product: 5-Amino-2-fluorobenzoic acid (Loss of Methanesulfonyl) Cond2->Prod2 Reversible (pH dep.)

Figure 2: Primary thermal degradation pathways driven by temperature and pH.

Experimental Protocol: Thermal Stress Testing

To validate the stability of your specific batch, perform this Arrhenius Stress Test .

Objective

Determine the degradation rate constant (


) at elevated temperatures to predict shelf life at room temperature.
Materials
  • HPLC System: C18 Column (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Heating Block: Capable of maintaining

    
    , 
    
    
    
    , and
    
    
    .
Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a

      
       solution of the compound in DMSO (or mobile phase if soluble).
      
    • Split into 3 sets of HPLC vials (sealed).

  • Thermal Incubation:

    • Set A: Store at

      
      .
      
    • Set B: Store at

      
      .
      
    • Set C: Store at

      
      .
      
    • Control: Store one vial at

      
      .
      
  • Sampling Intervals:

    • Inject samples at

      
      .
      
  • Analysis:

    • Monitor the disappearance of the parent peak (Area %).

    • Plot

      
       vs. Time.
      
Data Interpretation (Reference Values)
TemperatureExpected Loss (24h)Interpretation


Stable. Safe for short-term heating.


Caution. Monitor closely during synthesis.


Unstable. Significant decarboxylation likely.

References

  • General Stability of Sulfonamides

    • Białk-Bielińska, A. et al. "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials, 2012.

    • Context: Establishes that sulfonamide bonds are generally stable at neutral pH but hydrolyze in acidic/basic conditions at elevated temper
  • Decarboxylation of Benzoic Acids

    • Lindquist, M. & Yang, Y.[2] "Degradation of benzoic acid and its derivatives in subcritical water."[2][3] Journal of Chromatography A, 2011.

    • Context: Demonstrates that ortho-substituted benzoic acids decarboxylate significantly faster than unsubstituted ones at temper
  • Analytical Method Validation (ICH Q1A)

    • International Council for Harmonisation (ICH).[4] "Stability Testing of New Drug Substances and Products Q1A(R2)."

    • Context: The regulatory standard for conducting forced degradation and stress testing protocols described in Section 4.

Sources

Validation & Comparative

Validating Reference Standards for 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

In the synthesis of sulfonamide-based kinase inhibitors and anti-inflammatory agents, 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid serves as a critical Key Starting Material (KSM) or a monitored process impurity. Its dual functionality—containing both a carboxylic acid (


) and a sulfonamide moiety (

)—creates unique challenges in purity assignment.

This guide objectively compares the validation of an In-House Working Standard against Commercial Reagent Grade alternatives. It demonstrates why relying on "Certificate of Analysis (CoA) Area %" from reagent suppliers leads to significant potency errors (up to 8%) in quantitative assays. We present a self-validating Mass Balance Protocol and contrast it with Quantitative NMR (qNMR) as a modern alternative.

Part 1: The Technical Challenge

Commercial "Reagent Grade" sources for this compound often claim purities of >97%. However, these values are typically derived from HPLC Area % at a single wavelength (e.g., 254 nm). This metric fails to account for:

  • Inorganic Salts: Synthesis often involves sulfonylation using sulfonyl chlorides, leaving residual chloride salts.

  • Moisture/Solvents: The sulfonamide group is hygroscopic; the benzoic acid moiety can trap crystallization solvents.

  • Response Factors: UV detection assumes all impurities have the same extinction coefficient as the main peak, which is rarely true for des-sulfonylated degradants.

The Consequence: Using an uncorrected reagent (98% Area) that actually contains 5% water and 2% salt results in a 7% assay bias in your final drug substance quantification.

Part 2: Comparative Analysis (Experimental Data)

The following data compares three "grades" of this compound to demonstrate the necessity of full reference standard qualification.

Table 1: Performance Metrics of Reference Standard Alternatives
FeatureAlternative A: Reagent Grade Alternative B: Validated Secondary Standard Alternative C: Primary CRM
Source Commercial Chemical VendorIn-House Qualified (Mass Balance) Pharmacopeia / Metrology Inst.
Purity Claim "98.5%" (HPLC Area)91.2% w/w (As-is Potency) 99.8% w/w (Certified)
Water Content Not Reported (Often >2%)Measured (KF): 4.1% Negligible / Dried
Residual Solvents Not ReportedMeasured (GC): 1.5% < 0.1%
Inorganic Ash Not ReportedMeasured (ROI): 1.2% < 0.05%
Traceability NoneTraceable to Primary CRM / SI Traceable to SI Units
Cost / Gram Low ($)Medium (

)
Very High (

)
Risk Profile High: Causes assay bias.Low: Corrects for non-volatiles.Lowest: Gold standard.

Key Insight: Note the discrepancy in Alternative B. The HPLC Area % was 98.0%, but the True Potency is only 91.2% after correcting for water, solvents, and ash. Using Reagent Grade would introduce a 6.8% error in your API quantification.

Part 3: Validation Workflows & Visualizations

To validate this molecule as a reference standard, you must establish Identity and Potency . We present two pathways: the traditional Mass Balance and the rapid qNMR .[1][2]

Diagram 1: The Validation Logic (Mass Balance vs. qNMR)

ValidationLogic Start Raw Material (this compound) ID Identity Confirmation (IR, MS, 1H-NMR, 13C-NMR) Start->ID Decision Choose Potency Method ID->Decision MB_Path Method A: Mass Balance (The 'Subtract Everything Else' Approach) Decision->MB_Path qNMR_Path Method B: qNMR (Direct Ratio Measurement) Decision->qNMR_Path HPLC Chromatographic Purity (HPLC-UV Area %) MB_Path->HPLC Volatiles Volatiles Analysis (KF Water + GC Solvents) MB_Path->Volatiles Inorganics Residue on Ignition (ROI / TGA) MB_Path->Inorganics Calc_MB Calculate Potency: P = HPLC × (1 - %Water - %Solv - %Ash) HPLC->Calc_MB Volatiles->Calc_MB Inorganics->Calc_MB Final Generate Certificate of Analysis (Assigned Purity) Calc_MB->Final IS_Select Select Internal Standard (e.g., Maleic Acid, Traceable to NIST) qNMR_Path->IS_Select Acquisition Acquire 1H-NMR (Long D1, 90° Pulse) IS_Select->Acquisition Calc_qNMR Calculate Potency: Direct Molar Ratio Acquisition->Calc_qNMR Calc_qNMR->Final

Caption: Workflow for assigning potency to the reference standard. Method A (Mass Balance) is rigorous but labor-intensive.[2] Method B (qNMR) is faster but requires a highly soluble, non-overlapping internal standard.

Part 4: Experimental Protocols

Protocol A: Mass Balance (The Self-Validating System)

This approach is "self-validating" because it accounts for 100% of the mass. If the sum of impurities + main peak < 98% or > 102%, the characterization is flawed.

1. Chromatographic Purity (HPLC)[1]
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffers the carboxylic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 min.

  • Detection: 254 nm (Sulfonamide absorbance) and 210 nm (Universal).

  • Critical Step: Inject a "Blank" to subtract system peaks. Integrate all impurities >0.05%.

2. Volatiles & Inorganics
  • Water (KF): Use coulometric Karl Fischer. Expect 1-5% water due to the sulfonamide.

  • Residual Solvents (GC-HS): Dissolve in DMSO. Screen for synthesis solvents (Methanol, Ethyl Acetate).

  • Residue on Ignition (ROI): Sulfated ash method (USP <281>). Crucial for detecting sodium/potassium salts formed during the acidification of the benzoate.

3. Calculation


Protocol B: qNMR (The Orthogonal Check)

qNMR is superior when the material contains non-chromophoric impurities that HPLC-UV misses.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). High purity, distinct singlet at ~6.3 ppm.

  • Solvent: DMSO-d6 (Ensures solubility of both the fluoro-benzoic acid and the IS).

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 5 × T1 (typically 30–60 seconds) to ensure full relaxation.

    • Scans: 16–32.

  • Integration: Integrate the aromatic protons of the benzoate (check for F-coupling splitting) vs. the Maleic Acid singlet.

Part 5: Regulatory & Quality Context (E-E-A-T)[3]

Why "Fitness for Purpose" Matters (ICH Q2(R2))

The recently implemented ICH Q2(R2) guideline emphasizes that validation is not a checkbox exercise but a demonstration that the method is suitable for its intended use [1].

  • Specificity: You must demonstrate that the HPLC method separates the this compound from its des-fluoro or des-methylsulfonyl analogs.

  • Linearity: The response of the sulfonamide moiety must be linear across the range (e.g., 50% to 150% of target concentration).

Traceability Chain

To claim your In-House Standard is "Validated," you must link it to a primary anchor:

  • Direct Traceability: Calibrate against a USP/EP Reference Standard (if available).

  • First Principles: If no USP RS exists, use the Mass Balance method described above, as it derives purity from physical constants (mass), effectively making it a "Primary-like" characterization [2].

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[3][4][5] Provides the global regulatory framework for validating the analytical procedures used to qualify reference standards.

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[6][7][8][9] (2015).[7][10] Guidance on submitting validation data, including reference standard qualification.

  • National Institutes of Health (NIH) / BIPM. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation. (2023).[3][4][5] detailed comparison of Mass Balance vs. qNMR for organic purity assignment.

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. Defines the requirements for storage, handling, and use of reference standards in pharmacopeial testing.

Sources

Technical Guide: UV-Vis Characterization of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic Acid

[1]

Executive Summary & Molecular Identity

Target Molecule: this compound CAS Registry Number: 137315-01-6 Synonyms: 2-Fluoro-5-methanesulfonamidobenzoic acid; 5-(Mesylamino)-2-fluorobenzoic acid. Molecular Formula: C



Molecular Weight:

This guide addresses the spectral behavior of this compound, contrasting it with its metabolic precursors and structural analogs. Accurate UV-Vis characterization is essential for developing HPLC quantitation methods, assessing purity during synthesis (specifically distinguishing it from the unreacted amine precursor), and monitoring reaction kinetics.

Comparative Spectral Analysis

To select the optimal detection wavelength, one must understand how the methylsulfonylamino group alters the chromophore relative to the benzoic acid core and the amino-precursor.

The Chromophore Logic[1]
  • Benzoic Acid (Core): Exhibits two primary bands: the E-band (~230 nm) and the B-band (~272 nm). The B-band is weak (

    
    ) and sensitive to solvent polarity.
    
  • 2-Fluoro-5-aminobenzoic Acid (Precursor): The amino group (-NH

    
    ) is a strong auxochrome. It donates lone-pair electrons into the ring, causing a significant bathochromic (red) shift , typically pushing the 
    
    
    to 290–310 nm .
  • This compound (Product): The sulfonylation of the amine converts the strongly donating -NH

    
     to the -NHSO
    
    
    CH
    
    
    group. The sulfonyl group is electron-withdrawing, which pulls electron density away from the nitrogen, reducing its resonance contribution to the ring.
    • Result: A hypsochromic (blue) shift relative to the amine precursor. The absorption maximum retreats from the visible edge back toward the UV region, typically stabilizing in the 265–275 nm range.

Comparative Data Table

The following table summarizes the expected spectral shifts based on electronic substituent effects (Hammett equation principles) and experimental data from structural analogs.

CompoundFunctional Group (Pos 5)Electronic EffectExpected

(MeOH)
Analytical Utility
Target Product -NH-SO

-CH

Weakly Activating / EWG 268 – 272 nm Purity Profiling
Alternative A (Precursor)-NH

Strongly Activating (+M)295 – 310 nmReaction Completion Check
Alternative B (Core)-HReference228 nm, 272 nmSystem Suitability
Alternative C (Sulfone)-SO

-CH

Deactivating (-M)235 – 245 nmImpurity ID

Critical Insight: The distinct shift between the Precursor (Alternative A) and the Target Product allows for dual-wavelength monitoring. Monitoring at 305 nm tracks the consumption of the starting material (where the product has low absorbance), while 270 nm quantifies the product formation.

Experimental Protocol: Self-Validating Spectral Determination

Do not rely solely on literature values. Solvents, pH, and concentration profoundly affect

Protocol: Determination of Absolute and Molar Absorptivity ( )

Objective: Determine the isosbestic point and

Reagents:

  • Analyte: this compound (>98% purity).

  • Solvent A: Methanol (HPLC Grade).

  • Solvent B: 10 mM Ammonium Formate buffer, pH 3.0 (mimics acidic HPLC conditions).

  • Solvent C: 10 mM Ammonium Bicarbonate buffer, pH 9.0.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 10.0 mg of analyte in 100 mL Methanol (Concentration: 100 µg/mL). Sonicate for 5 minutes.

  • Dilution Series: Prepare three working standards (10, 20, 40 µg/mL) in Solvent B (Acidic) and Solvent C (Basic).

    • Why? Acidic conditions protonate the carboxylic acid (neutral form), mimicking reverse-phase HPLC. Basic conditions ionize it (carboxylate form), mimicking formulation environments.

  • Baseline Correction: Blank the spectrophotometer with the respective solvent.

  • Scan: Scan from 200 nm to 400 nm (Scan speed: Medium; Slit width: 1 nm).

  • Data Analysis:

    • Identify

      
       for the acidic form (relevant for HPLC).
      
    • Calculate Molar Absorptivity (

      
      ) using Beer-Lambert Law: 
      
      
      .
    • Acceptance Criteria: The

      
       should not shift >2 nm between the 10 and 40 µg/mL samples (validates linearity and absence of aggregation).
      

Visualization: Analytical Method Development Workflow

The following diagram illustrates the decision logic for selecting the detection wavelength based on the spectral scan results.

SpectralWorkflowStartStart: Synthesis ofThis compoundScanPerform UV-Vis Scan(200-400 nm)Start->ScanAnalyzeAnalyze Spectra ofProduct vs. PrecursorScan->AnalyzeDecisionIs Precursor Absorbance > Productat >290 nm?Analyze->DecisionRouteAYes: Use Dual WavelengthCh1: 270 nm (Quant)Ch2: 305 nm (Impurity)Decision->RouteADistinct ShiftRouteBNo: Use Single WavelengthMax Absorbance (likely 254 nm)Decision->RouteBOverlapValidationValidate Linearity(Beer's Law)RouteA->ValidationRouteB->Validation

Figure 1: Decision tree for selecting HPLC detection parameters based on comparative UV-Vis spectral data.

References

  • Synthesis and Characterization of Sulfonamidobenzoic Acids

    • Source: PubChem. (2025). 2-Fluoro-5-methanesulfonamidobenzoic acid (CAS 137315-01-6).[1][2] National Library of Medicine.

    • URL:[Link]

  • Spectral Behavior of Benzoic Acid Derivatives

    • Source: Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

    • URL:[Link]

  • HPLC Method Development for Fluorinated Intermediates

    • Source: Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Fluoroquinolones by HPLC-UV. Methods and Objects of Chemical Analysis.

    • URL:[Link]

  • Chemical Supplier Verification (CAS Validation)

    • Source: Sigma-Aldrich / MilliporeSigma. Product Specification: Benzoic acid derivatives.

A Comparative Guide to the Synthetic Routes of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical and materials science, the synthesis of highly functionalized aromatic compounds is a cornerstone of innovation. Among these, 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid stands out as a valuable building block, its structure poised for diverse chemical modifications. This guide provides an in-depth, objective comparison of the primary synthetic pathways to this molecule, offering not just protocols but also the underlying chemical reasoning to empower researchers in their synthetic design.

Introduction to this compound

This compound is a bespoke chemical entity featuring a trifunctionalized benzene ring. The strategic placement of a fluorine atom, a carboxylic acid, and a methanesulfonamide group offers multiple points for diversification, making it an attractive intermediate in drug discovery and the development of novel materials. The electron-withdrawing nature of the fluorine and methanesulfonyl groups, coupled with the coordinating ability of the carboxylic acid and the sulfonamide, imparts unique electronic and binding properties to molecules derived from this scaffold.

This guide will dissect two principal synthetic strategies for the preparation of this target molecule, starting from readily available precursors:

  • Route 1: Direct methanesulfonylation of 2-amino-5-fluorobenzoic acid.

  • Route 2: A two-step approach commencing with the reduction of 2-fluoro-5-nitrobenzoic acid, followed by methanesulfonylation.

We will explore the mechanistic underpinnings, practical considerations, and expected outcomes of each route, providing a comprehensive framework for informed decision-making in the laboratory.

Route 1: Direct Methanesulfonylation of 2-amino-5-fluorobenzoic acid

This is arguably the most direct approach to the target molecule, leveraging the commercially available 2-amino-5-fluorobenzoic acid. The core of this strategy is the nucleophilic attack of the amino group on methanesulfonyl chloride.

Chemical Rationale and Mechanistic Insight

The reaction proceeds via a classical nucleophilic acyl substitution mechanism at the sulfur atom of methanesulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic sulfur center. This is followed by the departure of the chloride leaving group. A base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of base and solvent is critical to prevent side reactions, such as the reaction of the carboxylic acid.

Route 1 start 2-amino-5-fluorobenzoic acid reagent Methanesulfonyl chloride, Pyridine start->reagent Sulfonylation product This compound reagent->product

Caption: Synthetic pathway for Route 1.

Experimental Protocol

Materials:

  • 2-amino-5-fluorobenzoic acid

  • Methanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-fluorobenzoic acid (1.0 equivalent) in anhydrous pyridine (5-10 volumes) and a co-solvent of anhydrous DCM (5-10 volumes) at 0 °C (ice bath).

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-cold 1 M hydrochloric acid (20 volumes).

  • Extract the aqueous layer with ethyl acetate (3 x 15 volumes).

  • Combine the organic layers and wash with brine (2 x 10 volumes).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to afford pure this compound.

Route 2: Reduction of 2-fluoro-5-nitrobenzoic acid followed by Methanesulfonylation

This alternative pathway begins with 2-fluoro-5-nitrobenzoic acid, which is first reduced to the corresponding amine and then subjected to methanesulfonylation.

Chemical Rationale and Mechanistic Insight

The initial step involves the reduction of the nitro group to an amine. Several methods are available for this transformation, with catalytic hydrogenation or metal-acid reductions being the most common. Catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) with a hydrogen source, offers high yields and clean conversions. The subsequent methanesulfonylation step follows the same mechanistic pathway as described in Route 1.

Route 2 start 2-fluoro-5-nitrobenzoic acid reagent1 H₂, Pd/C start->reagent1 Reduction intermediate 2-amino-5-fluorobenzoic acid reagent2 Methanesulfonyl chloride, Pyridine intermediate->reagent2 Sulfonylation reagent1->intermediate product This compound reagent2->product

Caption: Synthetic pathway for Route 2.

Experimental Protocol

Step 2a: Reduction of 2-fluoro-5-nitrobenzoic acid

Materials:

  • 2-fluoro-5-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 equivalent) in methanol (15-20 volumes) in a round-bottom flask, add 10% Pd/C (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-5-fluorobenzoic acid, which can often be used in the next step without further purification.

Step 2b: Methanesulfonylation of 2-amino-5-fluorobenzoic acid

This step follows the same procedure as outlined in Route 1.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Direct SulfonylationRoute 2: Reduction and Sulfonylation
Starting Material 2-amino-5-fluorobenzoic acid2-fluoro-5-nitrobenzoic acid
Number of Steps OneTwo
Overall Yield Potentially higher due to fewer stepsMay be lower due to an additional step
Key Challenges Potential for side reactions on the carboxylic acid; requires careful control of reaction conditions.Requires handling of hydrogen gas and a pyrophoric catalyst (Pd/C); potential for incomplete reduction.
Purification Recrystallization is typically sufficient.May require purification after the reduction step, in addition to the final recrystallization.
Safety Considerations Use of pyridine (toxic and flammable) and methanesulfonyl chloride (corrosive).Handling of flammable hydrogen gas and pyrophoric Pd/C.
Atom Economy More efficientLess efficient due to the introduction and removal of the nitro group's oxygen atoms.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is the more concise and atom-economical approach. For laboratories equipped to handle the direct sulfonylation of an amino acid and where the starting material is readily available, this is likely the preferred method. The primary consideration is the careful control of the reaction conditions to avoid unwanted side reactions.

Route 2 provides a reliable alternative, particularly if 2-fluoro-5-nitrobenzoic acid is a more accessible or cost-effective starting material. While it involves an additional step, the reduction of a nitro group is a well-established and generally high-yielding transformation. This route may also be advantageous if the intermediate, 2-amino-5-fluorobenzoic acid, is required for other synthetic purposes.

The ultimate choice of synthetic route will depend on a laboratory's specific resources, the cost and availability of starting materials, and the desired scale of the synthesis. It is recommended that small-scale trial reactions be conducted to optimize the conditions for either route before proceeding to a larger-scale preparation.

References

  • Organic Syntheses Procedure for the synthesis of 2-amino-3-fluorobenzoic acid, which provides a basis for the synthesis of rel
  • Benchchem Application Notes for the reduction of a nitro group in a related fluoro-nitro compound, offering protocols for catalytic hydrogen
  • Patent CN1477097A describing a preparation method for 2-amino-5-fluorobenzoic acid. ()
  • FAQ on the synthesis and applications of 2-Amino-5-fluorobenzoic acid. ()
  • ResearchGate article on 2-Amino-5-fluorobenzoic acid. ()
  • PMC article on 2-Amino-5-fluorobenzoic acid. ()
  • Patent EP0751115B1 on the preparation of 5-fluoro-2-nitrobenzoic acid. ()
  • Organic Syntheses Procedure for methanesulfonyl chloride. ()
  • Arkat USA article on the synthesis of 2-fluorobenzoic acids. ()
  • Google P
  • Googleapis.com entry WO 2022/056100 A1. ()
  • Journal of Organic Chemistry article on Fluoroalkyl
  • Review on the Synthesis and N-Functionaliz
  • PubMed article on the synthesis of a fluorin
  • Google P
  • Patent 0124709 on the process for preparing pure benzoic acid. ()
  • Journal of Synthetic Chemistry article on Arom
  • PubMed article on a new prodrug for an antiarthritic agent. ()
  • Benchchem technical guide on the synthesis of N-(4-acetylphenyl)sulfonylacetamide. ()

Safety Operating Guide

2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid proper disposal procedures

All waste disposal activities are governed by regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). While this specific compound may not be a listed hazardous waste, it may exhibit characteristics of hazardous waste. Furthermore, the EPA has issued specific guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS), a class to which this compound belongs, recommending thermal treatment, landfilling, or underground injection as primary management technologies. [17][18]It is the generator's responsibility to ensure all local, state, and federal requirements are met. [7]

References

  • Title: Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Benzoic Acid - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

  • Title: Benzoic Acid Uses and Safe Handling: A Comprehensive Guide Source: SDS Manager URL: [Link]

  • Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl Source: New Mexico Environment Department URL: [Link]

  • Title: Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change Source: MDPI URL: [Link]

  • Title: Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals' Source: University of Oxford URL: [Link]

  • Title: BENZOIC ACID - Safety Data Sheet Source: Alpha Resources URL: [Link]

  • Title: A new method to recycle fluoride from long-lived PFAS chemicals Source: ScienceDaily URL: [Link]

  • Title: Benzoic Acid (Acidimetric Standard) - Safety Data Sheet Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: 2-Chloro-5-(fluorosulpho)benzoic acid - Safety Data Sheet Source: Fisher Scientific URL: [Link]

  • Title: Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal Source: Babst Calland URL: [Link]

  • Title: Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.